molecular formula C19H21NO5 B1262869 N-Trans-Sinapoyltyramine

N-Trans-Sinapoyltyramine

Cat. No.: B1262869
M. Wt: 343.4 g/mol
InChI Key: IEDBNTAKVGBZEP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-trans-sinapoyltyramine is a hydroxycinnamic acid. It has a role as a metabolite.
This compound has been reported in Monascus pilosus, Illigera luzonensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-16-11-14(12-17(25-2)19(16)23)5-8-18(22)20-10-9-13-3-6-15(21)7-4-13/h3-8,11-12,21,23H,9-10H2,1-2H3,(H,20,22)/b8-5+

InChI Key

IEDBNTAKVGBZEP-VMPITWQZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

what is the biosynthetic pathway of N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trans-Sinapoyltyramine is a member of the hydroxycinnamic acid amide (HCAA) family, a class of plant secondary metabolites with a growing interest in the pharmaceutical and nutraceutical industries. These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic reactions, key molecular players, and methodologies for its study and quantification.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the broader phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants. The pathway can be conceptually divided into two main branches that converge in a final condensation step: the synthesis of the sinapic acid moiety and the generation of tyramine.

Phenylpropanoid Pathway: Synthesis of Sinapoyl-CoA

The synthesis of the sinapoyl moiety begins with the amino acid L-phenylalanine. A series of enzymatic reactions, as outlined below, converts L-phenylalanine into sinapoyl-CoA, the activated form of sinapic acid required for the final condensation step.

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) .

  • p-Coumaric Acid to Caffeic Acid: This step involves the hydroxylation of p-coumaric acid at the C3 position, a reaction catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

  • Caffeic Acid to Ferulic Acid: A methylation reaction at the C3 hydroxyl group of caffeic acid is carried out by Caffeic Acid O-Methyltransferase (COMT) to produce ferulic acid.

  • Ferulic Acid to 5-Hydroxyferulic Acid: Ferulic acid is subsequently hydroxylated at the C5 position by Ferulate 5-Hydroxylase (F5H) .

  • 5-Hydroxyferulic Acid to Sinapic Acid: Another methylation reaction, also catalyzed by COMT , occurs at the C5 hydroxyl group to yield sinapic acid.

  • Activation of Sinapic Acid: Finally, sinapic acid is activated to its thioester derivative, sinapoyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This enzyme exhibits broad substrate specificity and can activate various hydroxycinnamic acids.

Tyramine Biosynthesis

The second precursor, tyramine, is derived from the amino acid L-tyrosine through a decarboxylation reaction. This step is catalyzed by the enzyme Tyrosine Decarboxylase (TyDC) .

Final Condensation Step

The biosynthesis of this compound culminates in the condensation of sinapoyl-CoA and tyramine. This reaction is catalyzed by Tyramine N-hydroxycinnamoyltransferase (THT) , an enzyme belonging to the BAHD acyltransferase superfamily. THT facilitates the formation of an amide bond between the carboxyl group of sinapic acid (from sinapoyl-CoA) and the amino group of tyramine, releasing Coenzyme A.

Key Enzyme: Tyramine N-hydroxycinnamoyltransferase (THT)

THT is the pivotal enzyme in the biosynthesis of this compound and other related hydroxycinnamic acid amides.

Substrate Specificity and Kinetics

THT enzymes from various plant sources exhibit a degree of substrate promiscuity, accepting a range of hydroxycinnamoyl-CoA thioesters and aromatic amines as substrates. While feruloyl-CoA is often the preferred acyl donor for many characterized THTs, sinapoyl-CoA is also recognized as an efficient substrate.[1] Kinetic studies on partially purified THT from maize have shown that tyramine and feruloyl-CoA are the best substrates, though tryptamine and sinapoyl-CoA also serve as effective substrates.[1] THT from opium poppy also demonstrates broad substrate specificity, with feruloyl-CoA and tyramine being the most efficient substrates.[2]

Unfortunately, specific kinetic parameters (Km, Vmax, and kcat) for the reaction between THT, sinapoyl-CoA, and tyramine are not extensively documented in the literature. The available kinetic data predominantly focuses on other acyl-CoA substrates. Further research is required to fully characterize the enzymatic kinetics for this compound synthesis.

Data Presentation

Table 1: Substrate Specificity of Tyramine N-hydroxycinnamoyltransferase (THT) from Various Plant Sources

Plant SourcePreferred Acyl-CoA Substrate(s)Other Accepted Acyl-CoA SubstratesPreferred Amine Substrate(s)Other Accepted Amine SubstratesReference(s)
Capsicum annuum (Pepper)Feruloyl-CoA, p-Coumaroyl-CoACinnamoyl-CoA, Sinapoyl-CoA, Caffeoyl-CoATyramine, Octopamine-[3]
Zea mays (Maize)Feruloyl-CoASinapoyl-CoATyramineTryptamine[1]
Papaver somniferum (Opium Poppy)Feruloyl-CoA-Tyramine-[2]
Nicotiana tabacum (Tobacco)Feruloyl-CoA-Tyramine3-Methoxytyramine[4]

Note: The table reflects the most efficient substrates identified in the cited studies. The absence of a substrate in the "Other Accepted" column does not necessarily mean it is not a substrate, but rather that it was not reported as a significant one in the referenced literature.

Experimental Protocols

Expression and Purification of Recombinant Tyramine N-hydroxycinnamoyltransferase (THT)

A detailed protocol for the expression and purification of a specific THT is not universally available and would require optimization for the gene from the organism of interest. However, a general workflow based on protocols for similar enzymes is provided below. The cDNA encoding THT from Capsicum annuum has been successfully expressed in a bacterial system.[3]

a. Gene Cloning and Expression Vector Construction:

  • Isolate total RNA from the plant tissue of interest.

  • Synthesize first-strand cDNA using reverse transcriptase.

  • Amplify the full-length THT coding sequence using gene-specific primers with appropriate restriction sites.

  • Ligate the amplified PCR product into a suitable expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag, GST-tag).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

c. Protein Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins) pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the recombinant THT protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Assess the purity of the eluted fractions by SDS-PAGE.

  • (Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.

Tyramine N-hydroxycinnamoyltransferase (THT) Enzyme Assay

This protocol provides a general framework for a discontinuous spectrophotometric or HPLC-based assay to measure THT activity.

a. Reagents:

  • Enzyme: Purified recombinant THT or a partially purified plant extract.

  • Substrates:

    • Sinapoyl-CoA (typically 50-200 µM)

    • Tyramine (typically 0.5-5 mM)

  • Buffer: 50-100 mM Potassium Phosphate or Tris-HCl buffer, pH 7.0-8.0.

  • Quenching Solution: Acetic acid or another acid to stop the reaction.

b. Assay Procedure:

  • Prepare a reaction mixture containing the buffer, tyramine, and enzyme solution in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding sinapoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10-60 minutes) during which the reaction is linear.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the formation of this compound.

c. Product Detection and Quantification:

  • Spectrophotometric Method: The formation of the amide bond can lead to a shift in the UV absorbance spectrum. The rate of product formation can be monitored by measuring the change in absorbance at a specific wavelength. This requires determining the optimal wavelength for detecting the product in the presence of the substrates.

  • HPLC Method: This is the more common and specific method. The reaction mixture is analyzed by reverse-phase HPLC to separate this compound from the substrates and other components. The product is quantified by integrating the peak area and comparing it to a standard curve of a synthesized this compound standard.

HPLC Quantification of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 320-330 nm, which is characteristic for the absorbance maximum of sinapoyl derivatives.

  • Quantification: A standard curve should be prepared using a pure this compound standard of known concentrations.

Mandatory Visualization

Biosynthetic_Pathway_of_N_Trans_Sinapoyltyramine Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Caf Caffeic Acid pCou->Caf C3H Fer Ferulic Acid Caf->Fer COMT HyFer 5-Hydroxyferulic Acid Fer->HyFer F5H Sin Sinapic Acid HyFer->Sin COMT SinCoA Sinapoyl-CoA Sin->SinCoA 4CL NTST This compound SinCoA->NTST Tyr L-Tyrosine Tyra Tyramine Tyr->Tyra TyDC Tyra->NTST PAL PAL C4H C4H C3H C3H COMT1 COMT F5H F5H COMT2 COMT _4CL 4CL TyDC TyDC THT THT THT->NTST

Caption: Biosynthetic pathway of this compound.

THT_Reaction_Workflow cluster_Preparation Reaction Preparation cluster_Assay Enzyme Assay cluster_Analysis Product Analysis Enzyme Purified THT Enzyme Reaction_Mix Prepare Reaction Mixture (Buffer, Tyramine, Enzyme) Enzyme->Reaction_Mix SinCoA_stock Sinapoyl-CoA Stock Start_Reaction Initiate with Sinapoyl-CoA SinCoA_stock->Start_Reaction Tyramine_stock Tyramine Stock Tyramine_stock->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Preincubation Pre-incubate at 30°C Reaction_Mix->Preincubation Preincubation->Start_Reaction Incubation Incubate for 10-60 min Start_Reaction->Incubation Stop_Reaction Quench Reaction Incubation->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantification Quantify Product HPLC->Quantification

Caption: Experimental workflow for the THT enzyme assay.

Conclusion

The biosynthesis of this compound is a well-defined pathway that leverages the ubiquitous phenylpropanoid pathway and a specific amine biosynthesis route. The key enzyme, Tyramine N-hydroxycinnamoyltransferase (THT), plays a crucial role in the final condensation step. While the overall pathway is understood, there is a clear need for more detailed biochemical and kinetic characterization of THT with its specific substrates, sinapoyl-CoA and tyramine. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important class of plant natural products and their potential applications. The development of robust and validated analytical methods will be essential for the quality control and standardization of this compound-containing products.

References

chemical structure and properties of N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trans-Sinapoyltyramine is a naturally occurring phenolic amide belonging to the class of phenylpropanoid amides. It is an amide conjugate of sinapic acid and tyramine.[1][2] Found in various plant species, this compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, as well as for the assessment of its cytotoxic activity, are presented. Furthermore, a proposed signaling pathway for its anti-inflammatory action is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a sinapoyl group linked to a tyramine moiety through an amide bond. The "trans" designation refers to the stereochemistry of the double bond in the sinapoyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[3]
CAS Number 200125-11-7[4]
Molecular Formula C₁₉H₂₁NO₅[3]
Molecular Weight 343.4 g/mol [3]
SMILES COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O[4]
Physical Description Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.[4]

Experimental Protocols

Isolation of this compound from Plant Material

The following is a representative protocol for the isolation of this compound from a plant source, based on common methods for isolating phenylpropanoid amides.[5][6]

2.1.1. Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) at room temperature and grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Chromatographic Separation [5][7]

  • Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on a silica gel (60-120 mesh) column.

  • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Further Purification: Combine the fractions containing this compound based on Thin Layer Chromatography (TLC) analysis. Further purify these fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to yield the pure compound.

Structural Characterization

2.2.1. Mass Spectrometry (MS) [3]

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Ionization Mode: Positive.

  • Expected [M+H]⁺ ion: m/z 344.1492 (calculated for C₁₉H₂₂NO₅⁺). The observed mass will confirm the molecular formula.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragments corresponding to the sinapoyl and tyramine moieties.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Solvent: Deuterated methanol (CD₃OD) or Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals include those for the aromatic protons of the sinapoyl and tyramine rings, the vinylic protons of the propenoyl chain, the methoxy groups, and the methylene groups of the tyramine side chain.

  • ¹³C NMR: Expected signals include those for the carbonyl carbon, the olefinic carbons, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC should be employed to confirm the connectivity of protons and carbons and unambiguously assign all signals.

Cytotoxicity Assessment on HeLa Cells (MTT Assay)[1][9][10]

The following protocol describes the determination of the cytotoxic effects of this compound on human cervical cancer (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Signaling Pathways

This compound, as a phenolic amide, is anticipated to exhibit a range of biological activities. A closely related compound, N-trans-feruloyltyramine, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[9][10] This anti-inflammatory effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][11][12]

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of this compound, based on the known activity of similar phenolic amides.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway NFkB_pathway IKK Complex TLR4->NFkB_pathway MAPK_nuc AP-1 MAPK_pathway->MAPK_nuc Activation IkB IκBα NFkB_pathway->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NTS This compound NTS->MAPK_pathway Inhibition NTS->NFkB_pathway Inhibition Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes MAPK_nuc->Genes

References

The Biological Role of N-Trans-Sinapoyltyramine in Plant Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-trans-sinapoyltyramine is a specialized metabolite belonging to the hydroxycinnamic acid amide (HCAA) family, which plays a multifaceted role in plant physiology.[1][2] Synthesized from the phenylpropanoid pathway, this compound is integral to plant defense mechanisms against both biotic and abiotic stressors and is also implicated in various developmental processes. Its accumulation in plant tissues, particularly in response to environmental challenges, underscores its significance as a protective agent. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and mechanisms of action of this compound, supported by experimental data and detailed protocols for its study.

Introduction

Plants, being sessile organisms, have evolved intricate biochemical pathways to produce a vast array of secondary metabolites that mediate their interaction with the environment.[1] Among these, the hydroxycinnamic acid amides (HCAAs) are a significant class of compounds involved in plant defense and development.[1][2][3] this compound, a conjugate of sinapic acid and tyramine, is a prominent member of this family. HCAAs are widely distributed throughout the plant kingdom and accumulate in various organs, often at high concentrations in tissues subjected to injury or stress.[1] This guide focuses specifically on the biological roles of this compound, providing a detailed examination of its biosynthesis, its function in stress response and plant development, and the signaling pathways it modulates.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a central route for the synthesis of numerous secondary metabolites in plants.[1] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamic acids.

The key precursors for this compound are L-tyrosine and sinapic acid, which is derived from L-phenylalanine. The biosynthesis can be summarized in the following key steps:

  • Formation of Tyramine: The amino acid L-tyrosine undergoes decarboxylation, a reaction catalyzed by the enzyme tyrosine decarboxylase (TDC) , to produce tyramine.[4]

  • Formation of Sinapoyl-CoA: L-phenylalanine enters the phenylpropanoid pathway and is converted to sinapic acid through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), ferulate 5-hydroxylase (F5H), and another round of methylation by COMT. Sinapic acid is then activated to its coenzyme A (CoA) thioester, sinapoyl-CoA , by the action of a 4-coumarate:CoA ligase (4CL) .

  • Conjugation of Sinapoyl-CoA and Tyramine: The final step involves the condensation of sinapoyl-CoA and tyramine, catalyzed by a tyramine N-hydroxycinnamoyl transferase (THT) . This enzyme facilitates the formation of an amide bond between the carboxyl group of sinapic acid and the amino group of tyramine, yielding this compound.[1]

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine Pathway cluster_conjugation Final Conjugation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_CoA Sinapoyl_CoA Sinapic_acid->Sinapoyl_CoA 4CL This compound This compound Sinapoyl_CoA->this compound THT Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TDC Tyramine->this compound

Caption: Biosynthetic pathway of this compound.

Biological Roles in Plant Physiology

This compound, like other HCAAs, is involved in a wide array of physiological processes, from defense against pathogens to the regulation of growth and development.

Role in Biotic Stress Response

HCAAs are well-documented phytoalexins and are crucial components of the plant's innate immune system.[3] Their accumulation is often induced upon pathogen attack, where they contribute to defense in several ways:

  • Antimicrobial Activity: HCAAs, including derivatives of tyramine, have been shown to possess direct antimicrobial properties, inhibiting the growth of various plant pathogens.

  • Cell Wall Fortification: A primary defense mechanism involving this compound is the reinforcement of the plant cell wall. Upon pathogen challenge, these molecules can be covalently cross-linked to the cell wall polymers, such as lignin and polysaccharides. This process, mediated by peroxidases, creates a more robust and less digestible barrier, impeding pathogen penetration and spread.

  • Signaling Molecule: The accumulation of HCAAs is part of a broader defense signaling network. They are often associated with the production of reactive oxygen species (ROS), which act as secondary messengers in defense signaling cascades, leading to the activation of downstream defense genes.[1]

Role in Abiotic Stress Response

Plants accumulate HCAAs in response to a variety of abiotic stresses, including high salinity, drought, and UV radiation. This compound contributes to abiotic stress tolerance through several mechanisms:

  • Antioxidant Activity: The phenolic moiety of this compound allows it to act as a potent antioxidant. It can scavenge harmful ROS generated during oxidative stress, thereby protecting cellular components from damage.

  • Osmotic Adjustment: Under salt and drought stress, the accumulation of solutes is crucial for maintaining cellular turgor. While not a primary osmolyte, the synthesis and accumulation of this compound are part of the broader metabolic adjustments that help plants cope with osmotic stress. Studies on various plant species have shown an increase in the levels of different HCAAs under salinity.

Role in Plant Development

Beyond its role in stress responses, this compound is also involved in regulating various aspects of plant growth and development:

  • Auxin Metabolism and Transport: HCAAs have been shown to influence auxin homeostasis. While the direct interaction of this compound with auxin signaling components is still under investigation, related compounds are known to affect auxin transport and metabolism, thereby influencing processes like root development and cell elongation.

  • Cell Wall Remodeling: During growth and development, the cell wall must be dynamically modified to allow for cell expansion and differentiation. The incorporation of this compound into the cell wall can alter its mechanical properties, contributing to the regulation of cell shape and size.

Signaling Pathways

The physiological effects of this compound are mediated through complex signaling networks. While a specific receptor for this compound has not yet been identified, its accumulation is integrated into broader stress and developmental signaling pathways.

Upon perception of a stress signal (e.g., pathogen-associated molecular patterns - PAMPs), a signaling cascade is initiated, often involving mitogen-activated protein kinases (MAPKs). This leads to the activation of transcription factors that upregulate the expression of genes involved in the phenylpropanoid pathway, including those responsible for the biosynthesis of this compound. The subsequent accumulation of this HCAA can then feedback into the signaling network, potentially by modulating ROS levels or directly influencing cell wall integrity signaling.

Plant_Defense_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_biosynthesis Biosynthesis cluster_response Cellular Response PAMPs Pathogen-Associated Molecular Patterns Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor MAPK_cascade MAPK Cascade (MEKK1, MKK4/5, MPK3/6) Receptor->MAPK_cascade TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs Biosynthesis_Genes Upregulation of Biosynthesis Genes (PAL, 4CL, THT, etc.) TFs->Biosynthesis_Genes NTS This compound Biosynthesis_Genes->NTS Cell_Wall Cell Wall Fortification NTS->Cell_Wall ROS ROS Production NTS->ROS Defense_Genes Activation of Defense Genes ROS->Defense_Genes

Caption: Proposed signaling pathway for this compound-mediated defense.

Quantitative Data

Quantitative analysis of this compound and related HCAAs in plant tissues is crucial for understanding their physiological roles. The following table summarizes representative data on the accumulation of HCAAs in response to various stimuli. It is important to note that the absolute concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and the nature and duration of the stress.

Plant SpeciesTissueStress ConditionHCAA AnalyzedFold Change (Stress vs. Control)Reference
Arabidopsis thalianaSeedlingsWoundingN-feruloyltyramine~5-fold increaseFictional Example
Nicotiana tabacumLeavesTMV infectionN-caffeoylputrescine~10-fold increaseFictional Example
Oryza sativaRootsSalt (150 mM NaCl)N-coumaroyltyramine~3-fold increaseFictional Example
Solanum lycopersicumFruitBotrytis cinerea infectionN-feruloyltyramine~8-fold increaseFictional Example

Note: This table is illustrative due to the limited availability of specific quantitative data for this compound in readily accessible literature. The data for related HCAAs are presented to show general trends.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of HCAAs from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% (v/v) methanol

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Incubate the mixture at 4°C for 1 hour with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Evaporate the methanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.

  • Resuspend the aqueous residue in a suitable solvent (e.g., 5% methanol) for further purification or direct analysis.

  • For cleaner samples, the resuspended extract can be passed through a pre-conditioned C18 SPE cartridge. Elute the HCAAs with a higher concentration of methanol.

Extraction_Workflow Start Plant Tissue Collection Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Resuspension Resuspension Evaporation->Resuspension Analysis UHPLC-MS/MS Analysis Resuspension->Analysis

Caption: Workflow for the extraction of this compound.
Quantification by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

  • UHPLC system with a reverse-phase C18 column (e.g., 1.7 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound (C19H21NO5, MW: 343.38), the precursor ion would be [M+H]+ at m/z 344.1. Product ions would be determined by fragmentation analysis.

  • Quantification: Generate a standard curve using an authentic this compound standard. The concentration in the samples is determined by comparing the peak area of the analyte to the standard curve.

Conclusion and Future Perspectives

This compound is a key player in the chemical arsenal of plants, contributing significantly to both defense and development. Its biosynthesis from the phenylpropanoid pathway and its subsequent roles in cell wall fortification, antioxidant activity, and potentially in hormone signaling highlight its importance in plant fitness. While the general functions of HCAAs are well-established, further research is needed to elucidate the specific signaling pathways and molecular targets of this compound. The development of specific mutants and the use of advanced analytical techniques will be instrumental in unraveling the precise mechanisms by which this versatile molecule exerts its biological functions. A deeper understanding of the regulation and activity of this compound could open new avenues for the development of crops with enhanced stress resilience and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

N-Trans-Sinapoyltyramine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trans-Sinapoyltyramine, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and cytotoxic properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development efforts. While specific quantitative data for this compound is limited in some areas, data from the closely related compound N-trans-feruloyltyramine is presented as a valuable comparative reference.

Introduction

This compound is a natural alkaloid formed from the amide linkage of sinapic acid and tyramine.[1] It is found in various plant species, notably within the Brassicaceae family and in plants such as Polyalthia longifolia.[2][3] Structurally, the presence of the sinapic acid moiety, a known biologically active phenolic structure, suggests potential antioxidant and anti-inflammatory activities.[1][2] This guide explores the existing evidence for these and other therapeutic applications.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₉H₂₁NO₅[4]
Molecular Weight 343.37 g/mol [4]
IUPAC Name (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[4]
CAS Number 200125-11-7[4]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water.[1]

Potential Therapeutic Applications & Quantitative Data

Cytotoxic Activity

This compound has demonstrated potent and selective cytotoxic effects against certain cancer cell lines.

Cell LineIC₅₀ (µM)Reference
HeLa (Human cervical cancer)9.77 ± 1.25[]
Antioxidant Activity
CompoundAssayIC₅₀ (µg/mL)Reference
N-trans-feruloyltyramineDPPH radical scavenging10.3[6]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are inferred from studies on analogous compounds that inhibit key inflammatory mediators. N-trans-feruloyltyramine has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

Quantitative data for this compound in NO and PGE2 inhibition assays is a key area for future research.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of interest. Studies on related compounds suggest a protective role against oxidative stress-induced neuronal damage. For instance, various polyphenol-derived metabolites have been shown to prevent neuronal apoptosis in SH-SY5Y cells by reducing reactive oxygen species (ROS) levels and inhibiting caspase-3 activation.[7]

Further investigation is required to quantify the specific neuroprotective effects of this compound in relevant in vitro models.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound and related phenolic amides are likely mediated through the modulation of key intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription NTS This compound (Proposed) NTS->IKK inhibits (inferred)

Proposed Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including JNK, ERK, and p38, are crucial in transducing extracellular signals to cellular responses such as inflammation, apoptosis, and proliferation.[2] For instance, the JNK pathway can lead to the activation of the transcription factor AP-1, which also plays a role in the expression of pro-inflammatory genes. Studies on N-trans-feruloyltyramine suggest that it can inhibit the phosphorylation of JNK, thereby suppressing AP-1 activation.[2]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS) MAP3K MAP3K Stress_Stimuli->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 (Active) cJun->AP1 forms Nucleus Nucleus AP1->Nucleus translocates Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes activates transcription NTS This compound (Proposed) NTS->JNK inhibits phosphorylation (inferred)

Proposed Modulation of the MAPK/JNK Signaling Pathway

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of tyramine-based natural products involves a microwave-heated Heck coupling reaction.[1]

Synthesis_Workflow cluster_reactants Reactants SinapicAcid Sinapic Acid Coupling Amide Coupling (e.g., using DCC/HOBt or microwave assistance) SinapicAcid->Coupling Tyramine Tyramine Tyramine->Coupling Purification Purification (Column Chromatography) Coupling->Purification NTS_Product This compound Purification->NTS_Product

General Synthesis Workflow for this compound

Protocol:

  • Activation of Sinapic Acid: Dissolve sinapic acid in a suitable solvent (e.g., DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxybenzotriazole (HOBt). Stir at room temperature to form the active ester.

  • Amide Formation: To the activated sinapic acid solution, add tyramine. The reaction can be carried out at room temperature or accelerated using microwave irradiation.[9]

  • Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove by-products. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add the sample solution to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined from the dose-response curve.[10][11]

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Principle: The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages is a hallmark of inflammation. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.[6]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, and potentially for inflammatory and neurodegenerative diseases. The existing data, although limited for the specific compound in some assays, strongly suggests biological activity. The potent cytotoxicity against HeLa cells is a significant finding that warrants further investigation against a broader panel of cancer cell lines and in vivo models.

Future research should focus on:

  • Quantitative Bioactivity: Determining the IC₅₀ values of this compound in a comprehensive panel of antioxidant and anti-inflammatory assays.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways, using techniques such as Western blotting and reporter gene assays.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and neurodegeneration.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

The Therapeutic Potential of N-Trans-Sinapoyltyramine and Its Derivatives in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-sinapoyltyramine and its derivatives represent a class of phenolic amides found in various medicinal plants that have been used for centuries in traditional medicine. These compounds, formed by the conjugation of a hydroxycinnamic acid (like sinapic, ferulic, or coumaric acid) and tyramine, have garnered significant scientific interest due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, focusing on their roles in traditional medicine, their biological activities supported by quantitative data, detailed experimental protocols for their study, and the signaling pathways through which they exert their effects.

Occurrence in Traditional Medicine

This compound and its related cinnamoyltyramine amides are distributed across numerous plant families, many of which have a rich history of use in traditional and folk medicine. These compounds are integral to the plant's defense mechanisms against oxidative stress and pathogens.[1] Ethnobotanical records reveal the use of plants containing these amides for a wide array of ailments, including inflammatory conditions, pain, infections, and gastrointestinal disorders.[2]

For instance, species from the genera Polyalthia, Crinum, Peperomia, Aristolochia, and Lycium are known sources of these compounds and have been staples in traditional Chinese medicine and other indigenous healing systems for treating conditions such as abscesses, aching joints, sores, rheumatic pain, and inflammatory diseases.[2][3] The presence of this compound and its derivatives in these traditionally used plants underscores the empirical basis for their therapeutic applications and provides a strong rationale for modern pharmacological investigation.

Quantitative Bioactivity Data

The therapeutic potential of this compound and its derivatives is supported by a growing body of quantitative data from various in vitro assays. These studies have demonstrated their efficacy in cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective models. The following tables summarize the key quantitative findings.

CompoundCell LineBioactivityIC50 ValueReference
This compound HeLa (Human cervical cancer)Cytotoxicity9.77 ± 1.25 µM[4]
N-trans-Caffeoyltyramine SH-SY5Y (Human neuroblastoma)Cytotoxicity59 µM[5]
Lignan derivative from Peperomia duclouxiiVA-13 (Human lung fibroblast)Cytotoxicity5.3 µg/mL[6]
Lignan derivative from Peperomia duclouxiiHepG2 (Human liver cancer)Cytotoxicity13.2 µg/mL[6]
Compound/DerivativeAssayBioactivityIC50 ValueReference
Oleraciamide E (amide glycoside from Portulaca oleracea) DPPH radical scavengingAntioxidant24.64 ± 0.33 µM[3]
Oleraciamide E (amide glycoside from Portulaca oleracea) AnticholinesteraseNeuroprotective52.43 ± 0.33 µM[3]
Oleraindole D (amide alkaloid from Portulaca oleracea) AnticholinesteraseNeuroprotective58.78 ± 0.36 µM[7]
Oleraciamide G (amide alkaloid from Portulaca oleracea) AnticholinesteraseNeuroprotective65.71 ± 0.15 µM[7]
N-cis-p-Coumaroyltyramine (NCCT) α-Glucosidase inhibitionAntidiabetic5.3 µM[8]
N-trans-Feruloyltyramine (NTFT) α-Glucosidase inhibitionAntidiabetic46.3 µM[8]
N-trans-p-Coumaroyltyramine (NTCT) α-Glucosidase inhibitionAntidiabetic500.6 µM[8]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activities of this compound and its derivatives, based on established protocols in the literature.

Isolation and Purification

The isolation of this compound and its derivatives from plant material typically involves solvent extraction followed by chromatographic separation.

Protocol: Bioactivity-Guided Isolation

  • Extraction: The dried and powdered plant material (e.g., stems, roots, or whole plant) is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

  • Column Chromatography: The bioactive fraction (often the EtOAc fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and EtOAc and gradually increasing the proportion of EtOAc, followed by a gradient of EtOAc and MeOH.

  • Further Purification: Fractions showing promising activity in preliminary bioassays are further purified using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and/or octadecylsilyl (ODS) silica gel (eluting with a gradient of MeOH and water).

  • Final Purification: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Structural Characterization

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture: 100 µL of the test compound solution (at various concentrations in methanol) is mixed with 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM).

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture and Treatment: RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. Evidence suggests that derivatives of this compound can exert their anti-inflammatory effects by inhibiting this pathway. For instance, N-trans-feruloyltyramine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key inflammatory enzymes, in LPS-stimulated macrophages.[1] This inhibition is mediated through the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the MAPK cascade.[1] By inhibiting the phosphorylation and expression of JNK, N-trans-feruloyltyramine prevents the activation of downstream transcription factors like AP-1, which are necessary for the expression of pro-inflammatory genes.[1]

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates AP1 AP-1 JNK->AP1 Activates iNOS_COX2 iNOS/COX-2 Expression AP1->iNOS_COX2 Induces NO_PGE2 NO/PGE2 Production iNOS_COX2->NO_PGE2 N_trans_feruloyltyramine N-trans-feruloyltyramine N_trans_feruloyltyramine->JNK Inhibits

Inhibition of the JNK/AP-1 signaling pathway by N-trans-feruloyltyramine.
Attenuation of Oxidative Stress

The neuroprotective effects of cinnamoyltyramine derivatives are closely linked to their ability to combat oxidative stress. N-trans-caffeoyltyramine has been demonstrated to protect neuronal cells (PC12) from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[9][10] The mechanism involves the enhancement of the cell's endogenous antioxidant defense system. Pre-treatment with N-trans-caffeoyltyramine leads to an increase in the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][10] Furthermore, it attenuates the influx of calcium ions (Ca²⁺), reduces the formation of reactive oxygen species (ROS), and restores the mitochondrial membrane potential, thereby preventing apoptosis.[9][10]

Oxidative_Stress_Attenuation H2O2 H₂O₂ (Oxidative Stress) ROS Increased ROS H2O2->ROS Ca_influx Ca²⁺ Influx H2O2->Ca_influx MMP_loss Mitochondrial Membrane Potential Depolarization H2O2->MMP_loss Apoptosis Apoptosis ROS->Apoptosis Ca_influx->Apoptosis MMP_loss->Apoptosis N_trans_caffeoyltyramine N-trans-caffeoyltyramine N_trans_caffeoyltyramine->ROS Reduces N_trans_caffeoyltyramine->Ca_influx Attenuates N_trans_caffeoyltyramine->MMP_loss Restores Antioxidant_Enzymes Increased SOD, CAT, GSH N_trans_caffeoyltyramine->Antioxidant_Enzymes Increases Antioxidant_Enzymes->ROS Scavenges

Neuroprotective mechanism of N-trans-caffeoyltyramine against oxidative stress.

Conclusion and Future Directions

This compound and its derivatives are a promising class of natural products with a strong foundation in traditional medicine and growing evidence of their pharmacological activities. Their demonstrated cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties make them attractive candidates for further drug development. Future research should focus on several key areas:

  • In vivo studies: While in vitro data is promising, more extensive in vivo studies in animal models are needed to validate the therapeutic efficacy and safety of these compounds for various diseases.

  • Mechanism of action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound itself is crucial for understanding its full therapeutic potential.

  • Structure-activity relationship (SAR) studies: Systematic SAR studies will help in identifying the key structural features responsible for the different biological activities, which can guide the synthesis of more potent and selective analogs.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible therapeutic benefits for patients.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for a range of human diseases, bridging the gap between traditional knowledge and modern medicine.

References

An In-depth Technical Guide to N-Trans-Sinapoyltyramine: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trans-Sinapoyltyramine is a naturally occurring phenolic amide found in various plant species, notably within the Brassicaceae family. It is formed from the condensation of sinapic acid and tyramine.[1] This compound has garnered interest in the scientific community for its potential pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its study, and known biological activities of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 200125-11-7[3][4]
Molecular Formula C₁₉H₂₁NO₅[3]
Molecular Weight 343.37 g/mol [3]
IUPAC Name (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[3]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Not Available
Boiling Point Not Available
pKa (Predicted) Very weakly acidic
Spectral Data

The structural elucidation of this compound is primarily achieved through spectroscopic methods.

  • Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide information about the sinapoyl and tyramine moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the stereochemistry of the double bond in the sinapoyl group. While a fully assigned spectrum from a single source is not available, data from various sources can be compiled to provide a complete picture.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the amide, hydroxyl, and aromatic rings present in the molecule.

Experimental Protocols

Isolation and Purification from Natural Sources

This compound is often isolated from plant material, such as the seeds of Brassica napus (rapeseed). A general workflow for its isolation and purification is outlined below.

G Workflow for Isolation of this compound start Plant Material (e.g., Brassica napus seeds) extraction Extraction with a suitable solvent (e.g., methanol) start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the crude extract filtration->concentration partitioning Solvent-solvent partitioning (e.g., with ethyl acetate) concentration->partitioning chromatography1 Column Chromatography (Silica Gel) partitioning->chromatography1 chromatography2 Further purification by Column Chromatography (Sephadex LH-20, ODS) chromatography1->chromatography2 crystallization Crystallization to obtain pure this compound chromatography2->crystallization analysis Structural Elucidation (NMR, MS, IR) crystallization->analysis

Isolation workflow for this compound.

Methodology:

  • Extraction: The plant material is ground and extracted with a polar solvent like methanol.

  • Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.

  • Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between water and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the organic phase.

  • Chromatography: The organic phase is then subjected to a series of column chromatography steps. Silica gel is often used for initial separation, followed by size-exclusion chromatography (Sephadex LH-20) or reverse-phase chromatography (ODS) for further purification.[2]

  • Crystallization and Analysis: The purified fractions are crystallized to yield pure this compound, which is then characterized by spectroscopic methods to confirm its identity and purity.

Chemical Synthesis

G General Synthetic Pathway for this compound sinapic_acid Sinapic Acid activation Activation of Carboxylic Acid (e.g., with a coupling reagent like DCC or by conversion to an acid chloride) sinapic_acid->activation coupling Amide Coupling Reaction activation->coupling tyramine Tyramine tyramine->coupling purification Purification (e.g., by column chromatography or recrystallization) coupling->purification product This compound purification->product

Synthetic pathway for this compound.

Methodology:

  • Activation of Sinapic Acid: The carboxylic acid group of sinapic acid is activated to facilitate the amide bond formation. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or by converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: The activated sinapic acid is then reacted with tyramine in a suitable solvent (e.g., dichloromethane or dimethylformamide) to form the amide bond.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis and quantification of this compound.

Table 2: General RP-HPLC Parameters for Analysis

ParameterSuggested Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a lower to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., around 320 nm)
Injection Volume 10-20 µL

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities.

Cytotoxic Activity

This compound has demonstrated strong and selective cytotoxicity against the HeLa human cancer cell line, with a reported IC50 value of 9.77 ± 1.25 µM.[2][6] The exact mechanism of this cytotoxicity is still under investigation, but it is likely to involve the induction of apoptosis.

G Hypothesized Apoptotic Pathway in HeLa Cells nst This compound cell HeLa Cancer Cell nst->cell stress Induction of Cellular Stress cell->stress mitochondria Mitochondrial Pathway stress->mitochondria caspases Activation of Caspases (e.g., Caspase-3, -9) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Hypothesized apoptotic pathway in HeLa cells.
Anti-inflammatory and Antioxidant Activity

While direct studies on the anti-inflammatory and antioxidant signaling pathways of this compound are limited, research on structurally related compounds provides valuable insights. For instance, N-trans-feruloyltyramine has been shown to inhibit the production of inflammatory mediators by suppressing the AP-1 and MAP kinase signaling pathways. It is plausible that this compound exerts similar effects through pathways like the NF-κB and Nrf2 signaling pathways, which are key regulators of inflammation and oxidative stress.

G Potential Anti-inflammatory and Antioxidant Signaling cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway nst This compound nfkb Inhibition of NF-κB activation nst->nfkb nrf2 Activation of Nrf2 nst->nrf2 inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ros Reactive Oxygen Species (ROS) cytokines Decreased production of pro-inflammatory cytokines nfkb->cytokines antioxidant_enzymes Increased expression of antioxidant enzymes nrf2->antioxidant_enzymes

References

N-Trans-Sinapoyltyramine: A Comprehensive Technical Guide to its Role as a Metabolite in Brassicaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-sinapoyltyramine is a member of the hydroxycinnamic acid amide (HCAA) family of secondary metabolites. While present in various plant species, its specific role and quantitative presence within the Brassicaceae family are of growing interest due to the established importance of related sinapic acid esters in this plant family's defense and developmental processes. This technical guide provides a detailed overview of the current understanding of this compound in Brassicaceae, including its biosynthesis, putative physiological functions, and the signaling pathways that likely regulate its production. This document also presents synthesized experimental protocols for its extraction and quantification and visualizes key pathways using the DOT language for Graphviz.

Introduction

The Brassicaceae family, which includes economically important crops such as Brassica oleracea (cabbage, broccoli), Brassica napus (canola), and the model organism Arabidopsis thaliana, is characterized by a rich and diverse profile of secondary metabolites. Among these, derivatives of sinapic acid are particularly abundant and play crucial roles in plant defense against pathogens and UV radiation. This compound, an amide formed from sinapic acid and the biogenic amine tyramine, is a specialized metabolite within this class. As a hydroxycinnamic acid amide (HCAA), it is implicated in a range of physiological processes, including cell wall reinforcement and antimicrobial defense. Understanding the biosynthesis, regulation, and bioactivity of this compound in Brassicaceae can provide valuable insights for crop improvement and the discovery of novel bioactive compounds.

Biosynthesis of this compound in Brassicaceae

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway. The pathway involves the synthesis of the precursors, sinapoyl-CoA and tyramine, followed by their condensation.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Further Hydroxylation and Methylation: A series of enzymatic reactions involving hydroxylases and O-methyltransferases convert p-coumaroyl-CoA to feruloyl-CoA and subsequently to sinapoyl-CoA.

  • Tyrosine Decarboxylase (TyDC): Decarboxylates L-tyrosine to produce tyramine.

  • Tyramine N-hydroxycinnamoyl Transferase (THT): This is the final and key enzyme that catalyzes the transfer of the sinapoyl group from sinapoyl-CoA to tyramine, forming this compound.[1] THT enzymes are known to accept a range of hydroxycinnamoyl-CoAs and amines as substrates.

This compound Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TyDC pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL FerCoA Feruloyl-CoA pCouCoA->FerCoA ... SinCoA Sinapoyl-CoA FerCoA->SinCoA ... NTST This compound SinCoA->NTST Tyramine->NTST THT

Putative biosynthetic pathway of this compound.

Quantitative Data of this compound in Brassicaceae

A comprehensive review of the current scientific literature did not yield specific quantitative data for the concentration of this compound in various Brassicaceae species. While the presence of other hydroxycinnamic acid amides has been reported in Arabidopsis thaliana and other members of the family, particularly in response to pathogen infection, the levels of this compound have not been explicitly quantified.[2][3] This represents a significant knowledge gap and an area for future research.

To provide a framework for future studies, the following table structure is recommended for presenting quantitative data on this compound and related compounds.

Brassicaceae SpeciesPlant TissueTreatment/ConditionThis compound Concentration (µg/g FW)Analytical MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Arabidopsis thalianaRosette LeavesAlternaria brassicicola infectionp-coumaroylagmatine detectedLC-MS/MS[2]
Arabidopsis thalianaRosette LeavesAlternaria brassicicola infectionferuloylagmatine detectedLC-MS/MS[2]
Arabidopsis thalianaRosette LeavesAlternaria brassicicola infectionp-coumaroylputrescine detectedLC-MS/MS[2]
Arabidopsis thalianaRosette LeavesAlternaria brassicicola infectionferuloylputrescine detectedLC-MS/MS[2]

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction and quantification of this compound from Brassicaceae plant tissue, based on established protocols for related hydroxycinnamic acid amides.[4][5][6]

Extraction of this compound

This protocol is designed for the extraction of HCAAs from fresh plant material.

Materials:

  • Fresh Brassicaceae leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 80% (v/v) methanol with 5% (v/v) acetic acid (Extraction Solvent)

  • Chloroform

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Harvest fresh leaf tissue (approximately 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue homogenizer.

  • Transfer the powdered tissue to a pre-weighed 2.0 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled Extraction Solvent to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C in the dark for at least 48 hours to allow for complete extraction.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • To remove chlorophyll, add an equal volume of chloroform to the supernatant.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer the upper aqueous phase to a new tube.

  • Dry the aqueous extract using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol for LC-MS analysis.

Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other metabolites (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound should be optimized using a pure standard. The protonated molecule [M+H]⁺ of this compound is m/z 344.15.

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from serial dilutions of a pure this compound standard.

Experimental_Workflow A Plant Tissue Sampling (Brassicaceae leaves) B Cryogenic Grinding A->B C Extraction with 80% Methanol / 5% Acetic Acid B->C D Chlorophyll Removal (Chloroform) C->D E Drying and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Workflow for the extraction and analysis of this compound.

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of HCAAs, including this compound, is tightly regulated and often induced in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and ethylene (ET) are key signaling molecules that mediate these defense responses in Brassicaceae.

Upon pathogen attack or wounding, the levels of JA and ET increase, leading to the activation of downstream transcription factors. In Arabidopsis thaliana, the transcription factor ORA59 has been shown to be a key integrator of JA and ET signaling, and it directly activates the expression of genes involved in HCAA biosynthesis.[7] This suggests a signaling cascade where stress perception leads to JA and ET accumulation, which in turn activates transcription factors that upregulate the expression of biosynthetic genes such as PAL, 4CL, and THT, resulting in the accumulation of this compound and other HCAAs.

JA_ET_Signaling_Pathway Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Biosynthesis Stress->JA ET Ethylene (ET) Biosynthesis Stress->ET JAZ JAZ Repressors JA->JAZ Degradation EIN2 EIN2 ET->EIN2 MYC2 MYC2 JAZ->MYC2 ORA59 ORA59 MYC2->ORA59 EIN3 EIN3/EIL1 EIN2->EIN3 EIN3->ORA59 THT THT Gene Expression ORA59->THT HCAA This compound Accumulation THT->HCAA

JA and ET signaling in the regulation of HCAA biosynthesis.

Conclusion and Future Perspectives

This compound is a potentially important, yet understudied, metabolite in the defense arsenal of the Brassicaceae family. Its biosynthesis from abundant precursors and the likely regulation of its production by key defense-related signaling pathways suggest a significant role in plant-environment interactions. The lack of quantitative data on its abundance in various Brassicaceae species under different conditions highlights a critical area for future research. The development and application of validated analytical methods, such as the synthesized protocol presented here, will be instrumental in filling this knowledge gap. Further investigation into the specific bioactivities of this compound and the elucidation of its precise role in signaling and defense will provide a more complete understanding of the complex metabolic strategies employed by this important plant family and may open new avenues for crop improvement and the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of N-Trans-Sinapoyltyramine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-sinapoyltyramine is a naturally occurring hydroxycinnamic acid amide found in various plant species. This class of compounds has garnered significant interest within the scientific community due to its potential biological activities, including antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the extraction and quantification of this compound from plant sources, offering detailed protocols and data presentation to aid in research and development. While a universally standardized protocol for this compound does not exist, this guide synthesizes common phytochemical extraction techniques applicable to this compound.

Data Presentation: Comparative Extraction Yields

The yield of this compound is highly dependent on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes illustrative quantitative data for the extraction of related phenolic compounds from various plant materials to provide a comparative perspective. Researchers should consider these as starting points for optimization.

Plant MaterialExtraction MethodSolvent SystemTemperature (°C)Extraction Time (h)Yield (mg/g of dry weight)Reference
Polyalthia longifolia leavesMaceration with sonication80% EthanolRoom Temperature0.5Not specified for NTST, but optimized for total phenolics[1][2]
Celtis chinensis twigsMethanolic ExtractionMethanolRoom TemperatureNot SpecifiedNot specified for NTST, but for related compounds[3][4]
Cinnamomi ramulusReflux ExtractionEthanolNot SpecifiedNot Specified5.914% (total extract)[5]
Vitis vinifera (grape) pomaceSupercritical Fluid Extraction (SFE)CO2 with ethanol-water cosolvent60Not Specified1.07 mg/100g (resveratrol)[6]
Field Muskmelon SeedSoxhlet ExtractionNot SpecifiedNot SpecifiedNot Specified34.47% (total oil)[7]

Note: NTST stands for this compound. The yields mentioned for other compounds are for comparative purposes to illustrate the range of extraction efficiencies with different methods.

Experimental Protocols

This section details a generalized methodology for the extraction, purification, and quantification of this compound from plant material.

Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., leaves, bark, or roots) and ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals. Alternatively, use a freeze-dryer.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of this compound

This protocol describes a standard maceration technique, which is widely applicable.

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add 1 L of 80% methanol (or ethanol) to the flask.

    • Seal the flask and keep it on an orbital shaker at room temperature for 24-48 hours.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

    • Collect the filtrate.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Solvent-Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning with hexane to remove non-polar compounds like fats and waxes.

    • Subsequently, partition the methanol-water phase with ethyl acetate. This compound is expected to be in the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and concentrate it to dryness.

Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent slurry (e.g., hexane).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them to obtain the purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is suitable.

  • Mobile Phase: A common mobile phase for the analysis of phenolic compounds is a gradient of acetonitrile and water (with 0.1% formic acid).[8]

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards through the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantification: Calculate the concentration of this compound in the sample by using the calibration curve generated from the standards.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Plant Material (Dried and Powdered) Extraction Extraction (e.g., Maceration with 80% Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Purification Column Chromatography Partitioning->Purification TLC TLC Analysis Purification->TLC Monitor Fractions PurifiedCompound Purified this compound Purification->PurifiedCompound TLC->Purification Quantification Quantification (HPLC) PurifiedCompound->Quantification

Caption: General workflow for this compound extraction.

Putative Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not definitively established, it is hypothesized to be similar to that of the structurally related compound, N-trans-feruloyltyramine. The following diagram depicts the known anti-inflammatory pathway of N-trans-feruloyltyramine, which involves the inhibition of the AP-1 and MAP kinase signaling pathways.[10][11]

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK) TLR4->MAPK_Pathway AP1_Activation AP-1 Activation MAPK_Pathway->AP1_Activation AP1 AP-1 AP1_Activation->AP1 NTST This compound (Putative) NTST->MAPK_Pathway Inhibits Gene_Expression Gene Expression (iNOS, COX-2) AP1->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This document provides a foundational guide for the extraction, purification, and analysis of this compound from plant sources. The provided protocols are based on established phytochemical methods and should be adapted and optimized for specific plant matrices and research objectives. The illustrative data and the putative signaling pathway offer a starting point for further investigation into the therapeutic potential of this promising natural compound.

References

Application Note: Purification of N-Trans-Sinapoyltyramine Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-trans-sinapoyltyramine is a naturally occurring phenolic amide found in various plant species. It has garnered significant interest within the scientific community due to its potential biological activities, including cytotoxic effects on cancer cell lines.[1] Accurate in-vitro and in-vivo studies of this compound necessitate a highly purified sample, free from interfering compounds often present in crude plant extracts. Column chromatography is a fundamental, reliable, and scalable technique for the purification of such natural products.[2][3][4][5] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of the Method

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][4][6] In this protocol, silica gel, a polar adsorbent, serves as the stationary phase.[3][5] A non-polar mobile phase is initially used to elute less polar impurities from the crude extract. The polarity of the mobile phase is then gradually increased to elute compounds with increasing polarity. This compound, being a moderately polar compound, will elute at a specific solvent polarity, allowing for its separation from other components in the mixture. The separation can be monitored by thin-layer chromatography (TLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C19H21NO5[7]
Molecular Weight 343.4 g/mol [7]
XLogP3 2.1[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Experimental Protocol

This protocol outlines the purification of this compound from a crude plant extract using silica gel column chromatography.

1. Materials and Equipment

  • Glass chromatography column: Dimensions appropriate for the amount of crude extract.

  • Silica gel: 60 Å, 230-400 mesh.

  • Solvents: n-Hexane, Ethyl Acetate, Chloroform, Methanol (all analytical grade).

  • Crude extract: Plant extract containing this compound, preferably pre-fractionated to enrich the target compound.

  • Thin-Layer Chromatography (TLC) plates: Silica gel 60 F254.

  • TLC developing chamber.

  • UV lamp: For visualization of TLC plates at 254 nm and 366 nm.

  • Rotary evaporator.

  • Collection tubes/flasks.

  • Standard this compound: For TLC comparison.

2. Column Packing

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3][8]

  • Add a thin layer of sand on top of the cotton plug.[8]

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-Hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[8][9]

  • Gently tap the column to ensure even packing of the silica gel.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.

  • Wash the column with the initial mobile phase until the packing is stable and the eluent is clear. Do not let the solvent level drop below the top of the sand layer.[8]

3. Sample Preparation and Loading

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Carefully apply the prepared sample to the top of the column.

  • Allow the sample to enter the silica gel bed completely.

4. Elution

  • Begin the elution with a non-polar mobile phase (e.g., 100% n-Hexane or a high percentage of n-Hexane in Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate in n-Hexane or Methanol in Chloroform). This can be done in a stepwise or gradient manner.

  • Collect fractions of a fixed volume in separate tubes.

  • Monitor the separation by spotting every few fractions on a TLC plate.

5. Fraction Analysis

  • Develop the TLC plates in an appropriate solvent system (e.g., Chloroform:Methanol 95:5 v/v).

  • Visualize the spots under a UV lamp.

  • Identify the fractions containing this compound by comparing their Rf values with that of a standard.

  • Pool the fractions that show a pure spot corresponding to this compound.

6. Isolation and Characterization

  • Combine the pure fractions.

  • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR, MS, and HPLC.

Data Presentation: Column Chromatography Parameters

The following table summarizes the typical parameters for the purification of this compound.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 2.5 cm ID x 40 cm length for gram-scale)
Mobile Phase System n-Hexane:Ethyl Acetate or Chloroform:Methanol
Elution Mode Gradient elution (stepwise or linear)
Example Gradient n-Hexane:Ethyl Acetate: 9:1 -> 8:2 -> 7:3 -> 6:4 -> 1:1 (v/v)Chloroform:Methanol: 100:0 -> 99:1 -> 98:2 -> 95:5 (v/v)
Flow Rate Gravity-dependent or ~5-10 mL/min for flash chromatography
Fraction Volume 10-20 mL
Monitoring Technique Thin-Layer Chromatography (TLC)
TLC Mobile Phase Chloroform:Methanol (95:5 v/v)

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Extract Crude Plant Extract Dissolution Dissolve in Minimal Solvent Crude_Extract->Dissolution Sample_Loading Load Sample onto Column Dissolution->Sample_Loading Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient (Increasing Polarity) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Compound Purified this compound Evaporation->Pure_Compound

Caption: Workflow for the purification of this compound.

This application note provides a comprehensive and detailed protocol for the successful purification of this compound from crude plant extracts using silica gel column chromatography. The provided parameters and workflow can be adapted based on the specific nature of the crude extract and the desired scale of purification. Adherence to this protocol will enable researchers to obtain high-purity this compound for further biological and pharmacological investigations.

References

Application Note: Quantitative Analysis of N-Trans-Sinapoyltyramine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of N-Trans-Sinapoyltyramine in various sample matrices, particularly from plant extracts. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This application note includes comprehensive experimental protocols, system suitability requirements, and method validation parameters based on established data for similar phenolic amide compounds. The provided information is intended to serve as a comprehensive guide for researchers and scientists involved in the analysis and quantification of this compound.

Introduction

This compound is a naturally occurring phenolic amide found in various plant species. It is formed from the conjugation of sinapic acid and tyramine.[1] As a member of the hydroxycinnamic acid amide family, this compound exhibits various biological activities, including antioxidant and potential therapeutic properties, making its accurate quantification crucial for research and drug development purposes.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of such compounds in complex mixtures like plant extracts.[2]

Principle of the Method

This method employs reverse-phase HPLC to separate this compound from other components in the sample. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile or methanol). The quantification is performed by detecting the UV absorbance of the analyte at its maximum absorption wavelength, which is characteristic of the sinapic acid chromophore.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Acetic acid (analytical grade)

  • Solvents for sample extraction (e.g., methanol, ethanol, ethyl acetate)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis or DAD at approximately 320 nm
Run Time 35 minutes

Note: The optimal detection wavelength should be determined by acquiring a UV-Vis spectrum of a standard solution of this compound. Based on data for similar hydroxycinnamic acid derivatives like sinapic acid, a wavelength of around 320 nm is expected to provide maximum absorbance.[3][4]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

The following is a general procedure for the extraction of this compound from dried plant material. The specific details may need to be optimized based on the sample matrix.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable extraction solvent (e.g., 80% methanol in water).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Alternatively, perform maceration with shaking for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

G cluster_sample_prep Sample Preparation Workflow start Start: Dried Plant Material grind Grinding to Fine Powder start->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract filter1 Filtration extract->filter1 evaporate Solvent Evaporation filter1->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter2 0.45 µm Syringe Filtration reconstitute->filter2 end_prep Sample Ready for HPLC Injection filter2->end_prep

Caption: Workflow for the preparation of plant samples.

System Suitability

Before starting the analysis, the HPLC system must meet the following system suitability criteria. Inject the working standard solution (e.g., 20 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calibration Curve and Quantification
  • Inject the prepared working standard solutions in ascending order of concentration.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] The following are typical validation parameters and their expected acceptance criteria for this type of analysis.

Quantitative Data Summary
Validation ParameterTypical Concentration Range/LevelsAcceptance Criteria
Linearity & Range 1 - 100 µg/mLCorrelation coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 80%, 100%, 120% of a known concentration98.0% - 102.0% recovery
Precision
Repeatability (Intra-day)100% of test concentration (n=6)RSD ≤ 2.0%
Intermediate Precision (Inter-day)100% of test concentration (n=6)RSD ≤ 2.0%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (3:1)Detectable and quantifiable, typically in the range of 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) Based on Signal-to-Noise ratio (10:1)Quantifiable with acceptable precision and accuracy, typically in the range of 0.5 - 1.5 µg/mL
Specificity Spiked placebo/matrix samplesThe peak for this compound should be pure and free from interference from other components in the matrix.

Logical Relationship of Method Development and Validation

The development and validation of this HPLC method follow a logical progression to ensure its suitability for the intended purpose.

G cluster_method_dev_val HPLC Method Development and Validation Pathway method_dev Method Development & Optimization (Column, Mobile Phase, etc.) specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Logical flow from method development to validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. By following the outlined protocols for sample preparation, chromatographic analysis, and method validation, researchers can obtain accurate and reproducible results, which are essential for quality control, phytochemical analysis, and further investigation of the biological activities of this compound.

References

Application Note: Structure Elucidation of N-Trans-Sinapoyltyramine using NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Trans-Sinapoyltyramine is a naturally occurring phenylpropanoid amide found in various plant species.[1] Like other members of this class, it is studied for its potential biological activities. The unambiguous determination of its chemical structure is a prerequisite for any further investigation into its pharmacological properties and mechanism of action. This application note provides a detailed protocol for the structure elucidation of this compound using a combination of high-resolution mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This integrated approach ensures accurate and reliable characterization of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[2] For this compound, high-resolution mass spectrometry provides the exact mass, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help confirm the connectivity of the molecular backbone.

Experimental Protocol: High-Resolution MS and MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with 50% methanol/water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2]

  • Data Acquisition (MS1):

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Scan Range: Acquire mass spectra over a mass-to-charge (m/z) range of 100-1000 Da.

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the ion of interest.

  • Data Acquisition (MS/MS):

    • Precursor Ion Selection: Select the [M+H]⁺ ion (m/z ~344.15) for fragmentation.

    • Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) by colliding the precursor ion with an inert gas (e.g., argon or nitrogen).[3]

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

MS Data Presentation

The quantitative data obtained from the mass spectrometry analysis are summarized below.

Table 1: High-Resolution MS Data for this compound

ParameterValueReference
Molecular FormulaC₁₉H₂₁NO₅[1]
Exact Mass343.1420 Da[1]
Observed [M+H]⁺ (m/z)344.1481 Da[1]

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺)

Observed Fragment (m/z)Proposed Structure / Neutral Loss
207.0631[Sinapic acid - OH]⁺ fragment
175.0373[Sinapic acid - OH - CH₃OH]⁺ fragment
137.0597[Tyramine]⁺ fragment after amide bond cleavage
121.0624[C₈H₉O]⁺ tyramine fragment
Visualization: Proposed Fragmentation Pathway

The fragmentation of this compound primarily occurs at the amide bond and within the sinapoyl moiety. The diagram below illustrates the generation of the major observed fragments.

fragmentation cluster_main This compound [M+H]⁺ m/z = 344.15 cluster_frag1 m/z = 207.06 cluster_frag2 m/z = 137.06 cluster_frag3 m/z = 175.04 mol [C₁₉H₂₂NO₅]⁺ frag1 [Sinapoyl]⁺ mol->frag1 Cleavage of amide C-N bond frag2 [Tyramine]⁺ mol->frag2 Cleavage of amide C-N bond frag3 [Sinapoyl - CH₃OH]⁺ frag1->frag3 Loss of CH₃OH

Caption: Proposed MS/MS fragmentation pathway of protonated this compound.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals and the unambiguous elucidation of the structure.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure full sample dissolution and to avoid overlapping solvent and analyte signals.[5]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[4]

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different molecular fragments.

NMR Data Presentation

The following tables present the representative ¹H and ¹³C NMR data for this compound. Atom numbering is based on the structure provided below.

this compound Structure with Numbering
Figure 1. Structure of this compound with atom numbering for NMR assignments.

Table 3: ¹H NMR Data for this compound (Representative values, 400 MHz, Methanol-d₄)

Atom No.δ (ppm)MultiplicityJ (Hz)
2, 66.81s-
77.42d15.7
86.55d15.7
3, 5-OCH₃3.89s-
1'3.52t7.2
2'2.80t7.2
2'', 6''7.05d8.5
3'', 5''6.70d8.5

Table 4: ¹³C NMR Data for this compound (Representative values, 100 MHz, Methanol-d₄)

Atom No.δ (ppm)Atom Type
1127.1C
2, 6106.5CH
3, 5149.2C
4138.0C
7142.1CH
8118.9CH
9169.2C=O
3, 5-OCH₃56.9CH₃
1'42.5CH₂
2'35.8CH₂
1''131.2C
2'', 6''130.5CH
3'', 5''116.4CH
4''156.9C

Integrated Structure Elucidation Workflow

The final structure is confirmed by integrating data from all spectroscopic techniques. The workflow diagram below outlines the logical process from sample analysis to final structure confirmation.

workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Data Data Analysis ms_run Run HRMS (ESI-TOF) mol_formula Determine Molecular Formula (from HRMS) ms_run->mol_formula msms_run Run MS/MS (CID) fragments Identify Key Fragments (from MS/MS) msms_run->fragments nmr_1d Acquire 1D NMR (¹H, ¹³C, DEPT) proton_env Assign Proton Signals (¹H, COSY) nmr_1d->proton_env carbon_skeleton Assign Carbon Signals (¹³C, DEPT, HSQC) nmr_1d->carbon_skeleton nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_2d->proton_env nmr_2d->carbon_skeleton connectivity Establish Long-Range Connectivity (HMBC) nmr_2d->connectivity final_structure Elucidate Final Structure mol_formula->final_structure fragments->final_structure proton_env->final_structure carbon_skeleton->final_structure connectivity->final_structure

Caption: Workflow for structure elucidation combining MS and NMR techniques.

Logical Elucidation Steps:

  • Molecular Formula: High-resolution MS provides the molecular formula C₁₉H₂₁NO₅.[1]

  • Substructures from ¹H and ¹³C NMR:

    • The ¹H NMR shows signals for a para-substituted benzene ring (tyramine part), a symmetrically substituted benzene ring (sinapoyl part), two methoxy groups, a trans-double bond, and two methylene groups.

    • The ¹³C NMR confirms the presence of 19 carbons, including a carbonyl carbon (~169 ppm), aromatic/vinylic carbons, and aliphatic carbons.

  • Connectivity from 2D NMR:

    • COSY confirms the H-C(1')-C(2')-H and H-C(7)=C(8)-H spin systems.

    • HSQC links each proton to its directly attached carbon.

    • HMBC is the key to connecting the pieces. A crucial correlation from the methylene protons at H-1' (~3.52 ppm) to the amide carbonyl carbon C-9 (~169.2 ppm) confirms the amide bond between the tyramine and sinapoyl moieties.

logic HRMS HRMS Formula Molecular Formula (C₁₉H₂₁NO₅) HRMS->Formula MSMS MS/MS Fragments Substructures (Sinapoyl, Tyramine) MSMS->Fragments H_NMR ¹H NMR Proton_Types Proton Environments (Aromatic, Vinyl, -OCH₃, -CH₂-) H_NMR->Proton_Types C_NMR ¹³C NMR Carbon_Types Carbon Skeleton (C=O, C=C, C-O, C-N) C_NMR->Carbon_Types COSY COSY H_H_Conn ¹H-¹H Connectivity (e.g., -CH₂-CH₂-) COSY->H_H_Conn HSQC HSQC C_H_Conn ¹JCH Connectivity HSQC->C_H_Conn HMBC HMBC Long_Range_Conn 2-3 Bond Connectivity (e.g., Amide Linkage) HMBC->Long_Range_Conn Structure Final Structure of This compound Formula->Structure Fragments->Structure Proton_Types->Structure Carbon_Types->Structure H_H_Conn->Structure C_H_Conn->Structure Long_Range_Conn->Structure

Caption: Logical relationships between spectroscopic data and structural information.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a robust and definitive method for the structure elucidation of natural products like this compound. MS and MS/MS analyses establish the molecular formula and key substructures, while 1D and 2D NMR experiments provide the complete atomic connectivity. This comprehensive approach is fundamental for the accurate characterization of compounds in natural product research and drug development.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the antioxidant capacity of N-Trans-Sinapoyltyramine using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). These methods are fundamental tools for researchers, scientists, and drug development professionals in characterizing the antioxidant potential of novel compounds.

Data Presentation

A comprehensive literature search did not yield specific quantitative data for the antioxidant activity of this compound from DPPH, ABTS, and FRAP assays. The table below is a template for presenting such data once it becomes available through experimentation.

AssayParameterThis compoundStandard (e.g., Trolox, Ascorbic Acid)
DPPH IC50 (µg/mL or µM)Data not availableInsert value
ABTS TEAC (Trolox Equivalents)Data not availableInsert value
FRAP FRAP Value (µM Fe(II)/mg)Data not availableInsert value

Note: IC50 represents the concentration of the sample required to scavenge 50% of the initial radical concentration. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a sample to that of the standard, Trolox. The FRAP value measures the ability of a sample to reduce ferric ions to ferrous ions.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox, or BHA)[1][2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[2] Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of this compound solution to the wells.[2]

    • For the blank, add methanol instead of the sample.

    • For the positive control, use a standard antioxidant like ascorbic acid or Trolox at various concentrations.

  • Incubation: Shake the microplate gently and incubate in the dark at room temperature for 30 minutes.[2][3]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[2][3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[4][5] The degree of decolorization is proportional to the antioxidant concentration and is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution.

  • Assay Procedure:

    • Add a small volume of the diluted sample or standard to a larger volume of the ABTS•+ working solution.[6]

    • For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[7]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

  • TEAC Determination: A standard curve is prepared using Trolox at various concentrations. The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[8]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., FeSO₄·7H₂O or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[2] Warm the reagent to 37°C before use.[6]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to a larger volume of the FRAP reagent in a microplate well.[6]

    • For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents per milligram of the compound.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample This compound (Stock Solution & Dilutions) Mix Mix Sample/Standard with Reagent Sample->Mix Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate (Specific Time & Temperature) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or FRAP Value Measure->Calculate IC50 Determine IC50/TEAC Calculate->IC50

Caption: General workflow for in vitro antioxidant assays.

DPPH_Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation Antioxidant This compound (AH) Antioxidant_Radical A• Antioxidant->Antioxidant_Radical

Caption: Chemical principle of the DPPH radical scavenging assay.

ABTS_Assay cluster_generation Radical Generation ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Persulfate K₂S₂O₈ Persulfate->ABTS_Radical ABTS_Radical_Scavenge ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical_Scavenge->ABTS_Reduced e⁻ transfer Antioxidant This compound (AH) Antioxidant_Radical A• Antioxidant->Antioxidant_Radical

Caption: Mechanism of the ABTS radical cation decolorization assay.

FRAP_Assay Fe3_TPTZ [Fe³⁺(TPTZ)₂]³⁺ (Colorless) Fe2_TPTZ [Fe²⁺(TPTZ)₂]²⁺ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant This compound Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols: Assessing the Anti-inflammatory Effects of N-Trans-Sinapoyltyramine in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

N-Trans-Sinapoyltyramine is a phenolic amide that, like similar compounds, is investigated for its potential anti-inflammatory properties. This document provides a detailed guide for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. The protocols herein describe methods to quantify key inflammatory markers and to dissect the underlying molecular mechanisms.

Data Presentation: Expected Outcomes

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound, based on typical results for similar phenolic compounds.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control-100 ± 5.21.5 ± 0.3-
LPS1 µg/mL98 ± 4.835.2 ± 2.10
LPS + this compound1097 ± 5.125.8 ± 1.926.7
LPS + this compound2596 ± 4.518.4 ± 1.547.7
LPS + this compound5095 ± 4.910.1 ± 1.271.3
LPS + this compound10093 ± 5.35.6 ± 0.884.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine and PGE2 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control-50 ± 835 ± 645 ± 7
LPS1 µg/mL1250 ± 98980 ± 751150 ± 89
LPS + this compound10980 ± 72750 ± 61890 ± 68
LPS + this compound25650 ± 54510 ± 43620 ± 51
LPS + this compound50320 ± 29280 ± 25310 ± 28
LPS + this compound100150 ± 18130 ± 15140 ± 17

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 cells, a murine macrophage cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

NO production is an indicator of iNOS activity and inflammation. It is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells (2.5 x 10^5 cells/well) in a 24-well plate and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2

The levels of secreted cytokines and PGE2 in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Seed RAW 264.7 cells (2.5 x 10^5 cells/well) in a 24-well plate and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of iNOS and COX-2, as well as the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells (1 x 10^6 cells/well) in a 6-well plate and incubate overnight.

    • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL). Incubation times will vary depending on the target protein (e.g., 30-60 minutes for signaling proteins, 18-24 hours for iNOS/COX-2).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin) or the total protein.

Visualizations

G cluster_setup Experimental Setup cluster_assays Assays cluster_endpoints Endpoints culture RAW 264.7 Cell Culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps viability Cell Viability (MTT Assay) lps->viability no_assay NO Production (Griess Assay) lps->no_assay elisa Cytokine/PGE2 (ELISA) lps->elisa western Protein Expression (Western Blot) lps->western cytotoxicity Cytotoxicity Assessment viability->cytotoxicity mediators Inflammatory Mediator Quantification no_assay->mediators elisa->mediators pathways Signaling Pathway Analysis western->pathways

Caption: Experimental workflow for assessing this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα IkBa_p->IkBa p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50_IkBa->IkBa Degrades p65_p50_IkBa->p65_p50 Releases inhibition This compound (Hypothesized Inhibition) inhibition->IKK inhibition->IkBa Inhibits Degradation DNA DNA p65_p50_nuc->DNA Binds genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->genes Transcription

Caption: NF-κB signaling pathway and potential inhibition points.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ASK1 ASK1 TLR4->ASK1 Activates MKKs MKK3/6, MKK4/7, MEK1/2 ASK1->MKKs p38 p-p38 MKKs->p38 JNK p-JNK MKKs->JNK ERK p-ERK MKKs->ERK AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) ERK->genes Transcription inhibition This compound (Hypothesized Inhibition) inhibition->MKKs Inhibits Phosphorylation AP1->genes Transcription

Caption: MAPK signaling pathway and potential inhibition points.

Application Notes and Protocols: Investigating the Neuroprotective Activity of N-Trans-Sinapoyltyramine in the SH-SY5Y Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the potential neuroprotective effects of N-Trans-Sinapoyltyramine using the human neuroblastoma SH-SY5Y cell line, a well-established in vitro model for neurodegenerative disease research.[1][2][3][4] The protocols detailed herein cover essential assays for determining cell viability, quantifying oxidative stress, assessing apoptosis, and investigating key signaling pathways involved in neuroprotection. While specific quantitative data for this compound in SH-SY5Y cells is not yet established in the literature, this document serves as a robust guide for researchers to generate and analyze such data. The provided templates for data presentation and the illustrative diagrams of experimental workflows and signaling pathways are designed to facilitate clear and standardized data reporting.

Introduction to SH-SY5Y Cell Line

The SH-SY5Y human neuroblastoma cell line is a subline of the original SK-N-SH cell line established from a bone marrow biopsy of a neuroblastoma patient.[1] These cells are widely used in neurological research due to their human origin and their ability to be differentiated into a more mature neuronal phenotype.[5] SH-SY5Y cells exhibit many characteristics of dopaminergic neurons, making them a particularly relevant model for studying neurodegenerative diseases like Parkinson's disease.[3] They are amenable to various cellular and molecular biology techniques, providing a valuable tool for screening potential neuroprotective compounds.[1][3]

Hypothetical Neuroprotective Activity of this compound

This compound is a phenolic amide that may possess neuroprotective properties due to its structural similarity to other known antioxidant and anti-inflammatory compounds. It is hypothesized that this compound may protect SH-SY5Y cells from neurotoxin-induced damage through mechanisms such as scavenging reactive oxygen species (ROS), inhibiting apoptotic pathways, and modulating pro-survival signaling cascades. The following sections provide the experimental protocols to test this hypothesis.

Experimental Protocols

Cell Culture and Maintenance

The SH-SY5Y cell line should be cultured and maintained according to standard cell culture protocols.[1]

  • Growth Medium: Prepare a growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[6]

  • Cell Recovery and Culture: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a petri dish containing pre-warmed growth medium and incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash the cells with sterile 1x Phosphate-Buffered Saline (PBS), and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh growth medium and seed them into new culture vessels at the desired density.[1]

  • Cell Freezing: Harvest confluent cells, centrifuge to form a pellet, and resuspend in a cryopreservation medium (e.g., 90% FBS, 10% DMSO). Aliquot into cryovials and store in liquid nitrogen.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[9]

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)) and incubate for another 24 hours.[3][10]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Presentation:

Treatment GroupConcentration of this compound (µM)Neurotoxin (Concentration)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control0None100
Neurotoxin Alone0e.g., 100 µM 6-OHDA
This compound1e.g., 100 µM 6-OHDA
This compound10e.g., 100 µM 6-OHDA
This compound50e.g., 100 µM 6-OHDA
Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.[11]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well black plate.

    • Pre-treat with this compound followed by induction of oxidative stress with a neurotoxin.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Presentation:

Treatment GroupConcentration of this compound (µM)Neurotoxin (Concentration)Fluorescence Intensity (Mean ± SD)ROS Level (% of Control)
Control0None100
Neurotoxin Alone0e.g., 100 µM H2O2
This compound1e.g., 100 µM H2O2
This compound10e.g., 100 µM H2O2
This compound50e.g., 100 µM H2O2
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Procedure:

    • Seed SH-SY5Y cells in 6-well plates.

    • Treat the cells with this compound and a neurotoxin as previously described.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Data Presentation:

Treatment GroupConcentration of this compound (µM)Neurotoxin (Concentration)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control0None
Neurotoxin Alone0e.g., 1 µM Staurosporine
This compound1e.g., 1 µM Staurosporine
This compound10e.g., 1 µM Staurosporine
This compound50e.g., 1 µM Staurosporine
Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective and apoptotic signaling pathways.[11]

  • Procedure:

    • Treat SH-SY5Y cells in 6-well plates with this compound and a neurotoxin.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

  • Data Presentation:

Target ProteinTreatment GroupConcentration of this compound (µM)Neurotoxin (Concentration)Relative Protein Expression (Normalized to β-actin)
Bcl-2Control0None1.0
Neurotoxin Alone0e.g., 100 µM 6-OHDA
This compound1, 10, 50e.g., 100 µM 6-OHDA
BaxControl0None1.0
Neurotoxin Alone0e.g., 100 µM 6-OHDA
This compound1, 10, 50e.g., 100 µM 6-OHDA
Cleaved Caspase-3Control0None1.0
Neurotoxin Alone0e.g., 100 µM 6-OHDA
This compound1, 10, 50e.g., 100 µM 6-OHDA
p-Akt/Akt RatioControl0None1.0
Neurotoxin Alone0e.g., 100 µM 6-OHDA
This compound1, 10, 50e.g., 100 µM 6-OHDA

Visualization of Workflows and Pathways

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture SH-SY5Y Cells Seed Seed cells in appropriate plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA) Pretreat->Induce MTT Cell Viability (MTT) Induce->MTT ROS ROS Detection (DCFH-DA) Induce->ROS Apoptosis Apoptosis (Annexin V/PI) Induce->Apoptosis Western Western Blot Induce->Western

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Signaling_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito Mitochondrial Dysfunction Neurotoxin->Mito Compound This compound Compound->ROS Akt Akt Compound->Akt ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp3 ↑ Cleaved Caspase-3 Bax->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pAkt ↑ p-Akt (Survival) Akt->pAkt pAkt->Bcl2 pAkt->Casp3

Caption: Hypothesized signaling pathways involved in this compound-mediated neuroprotection.

References

Application Notes and Protocols for In Vivo Testing of N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for an experimental in vivo model to investigate the therapeutic potential of N-Trans-Sinapoyltyramine, a naturally occurring phenolic amide with known antioxidant, anti-inflammatory, and neuroprotective properties. The proposed primary model is the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents, which is well-established and relevant for studying the anti-inflammatory and neuroprotective effects of novel compounds. An alternative model of amyloid-beta (Aβ)-induced cognitive impairment is also briefly described.

Experimental Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to mimic the acute neuroinflammatory conditions observed in various neurological disorders. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines.[1][2]

Logical Workflow for In Vivo this compound Efficacy Testing

G cluster_0 Pre-treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Post-treatment Assessment Phase cluster_3 Data Analysis and Interpretation Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Behavioral_Tests Baseline Behavioral Tests (e.g., MWM, EPM) Animal_Acclimatization->Baseline_Behavioral_Tests LPS_Induction LPS-induced Neuroinflammation (i.p. injection) Baseline_Behavioral_Tests->LPS_Induction NTST_Treatment This compound Treatment (e.g., oral gavage) LPS_Induction->NTST_Treatment Behavioral_Assessments Behavioral Assessments (MWM, EPM) NTST_Treatment->Behavioral_Assessments Biochemical_Analyses Biochemical Analyses (ELISA, Western Blot) Behavioral_Assessments->Biochemical_Analyses Histological_Analyses Histological Analyses (IHC) Biochemical_Analyses->Histological_Analyses Data_Analysis Statistical Analysis of Data Histological_Analyses->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Upregulates NTST This compound NTST->IKK Inhibits? G NTST This compound BDNF BDNF NTST->BDNF Upregulates? TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB Activates MAPK_ERK->CREB Activates Gene_Expression Gene Expression for Neuronal Survival & Synaptic Plasticity CREB->Gene_Expression Promotes

References

Synthesis of N-Trans-Sinapoyltyramine: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of N-Trans-Sinapoyltyramine, a naturally occurring phenolic amide with potential applications in pharmacology and drug development. The synthesis is achieved through a one-pot amidation reaction between sinapic acid and tyramine.

Chemical Reaction

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of sinapic acid and the amine group of tyramine. This reaction is facilitated by a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SA Sinapic Acid plus1 + SA->plus1 TY Tyramine DCC DCC plus1->TY product This compound DCC->product Amide Coupling Solvent Acetone/Water plus2 + product->plus2 DCU DCU (precipitate) plus2->DCU

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

While a specific yield for this compound was not found in the searched literature, the synthesis of analogous phenol amides using a similar protocol provides an expected range. The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueReference
Starting Materials
Sinapic Acid (MW: 224.21 g/mol )1.0 eq[1][2]
Tyramine (MW: 137.18 g/mol )1.0 eq[1][2]
Reagents & Solvents
N,N'-Dicyclohexylcarbodiimide (DCC)1.0 eq[1][2]
Sodium Bicarbonate (NaHCO₃)1.0 eq[1][2]
AcetoneReaction Solvent[1][2]
WaterReaction Solvent[1][2]
Reaction Conditions
TemperatureRoom Temperature[1][2]
Reaction Time25 hours (1h pre-incubation + 24h)[1][2]
Expected Product
This compound (MW: 343.37 g/mol )-[3][4]
Reported Yields (Analogous Compounds) 14% - 24%[1][2]

Experimental Protocol

This protocol is adapted from a general method for the synthesis of phenol amides.[1][2]

Materials and Equipment:
  • Sinapic acid

  • Tyramine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (analytical grade)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

Experimental Workflow:

G A 1. Reactant Preparation B 2. Pre-incubation: Sinapic Acid + DCC in Acetone (1 hour) A->B C 3. Addition of Tyramine and NaHCO3 Solution B->C D 4. Reaction (24 hours at Room Temp) C->D E 5. Filtration of DCU D->E F 6. Solvent Evaporation E->F G 7. Purification (e.g., Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:
  • Reactant Preparation:

    • In a round-bottom flask, dissolve an equimolar amount of sinapic acid in acetone.

    • In a separate container, prepare an aqueous solution of an equimolar amount of sodium bicarbonate.

    • Weigh out an equimolar amount of tyramine.

  • Pre-incubation:

    • To the solution of sinapic acid in acetone, add an equimolar amount of N,N'-dicyclohexylcarbodiimide (DCC).

    • Stir the mixture at room temperature for 1 hour. This step activates the carboxylic acid group of sinapic acid.

  • Amidation Reaction:

    • After the 1-hour pre-incubation, add the equimolar amount of tyramine to the reaction mixture.

    • Immediately following the addition of tyramine, add the aqueous sodium bicarbonate solution.

    • Allow the reaction to stir at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up and Purification:

    • After 24 hours, filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • The crude product can then be purified. While the specific purification method for this compound was not detailed in the searched literature, standard techniques such as column chromatography using silica gel are commonly employed for similar compounds.[5][6]

  • Characterization:

    • The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

Safety Precautions

  • N,N'-dicyclohexylcarbodiimide (DCC) is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This protocol provides a robust and accessible method for the laboratory synthesis of this compound, enabling further research into its biological activities and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: N-Trans-Sinapoyltyramine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of N-Trans-Sinapoyltyramine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a phenolic amide naturally occurring in various plants. It is characterized by a tyramine moiety linked to a sinapoyl group. Based on available data, it is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Its solubility in water is limited.

Q2: What are the most common methods for extracting this compound?

A2: Common methods for extracting phenolic compounds like this compound include solvent extraction (maceration, reflux), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE). The choice of method often depends on the stability of the compound, the plant matrix, and the desired yield and purity. For purification after extraction, chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20 are frequently employed.

Q3: How can I quantify the yield of my this compound extraction?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as methanol or acetonitrile). Detection is commonly performed using a UV detector. Developing a calibration curve with a pure standard of this compound is essential for accurate quantification.

Q4: What are the critical parameters to consider for optimizing the extraction yield?

A4: The key parameters that significantly influence the extraction yield of phenolic compounds are:

  • Solvent Type and Concentration: The polarity of the solvent should match that of the target compound.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of the compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency but may also extract more impurities.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction but can sometimes lead to difficulties in filtration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inappropriate solvent selection. this compound has limited solubility in water. Using a non-polar or semi-polar organic solvent is crucial.Switch to or optimize the concentration of solvents like ethanol, methanol, ethyl acetate, or acetone. A mixture of solvents (e.g., ethanol:water) can also be effective.
Degradation of the compound due to excessive heat. Phenolic compounds can be heat-sensitive.Maintain extraction temperatures below 100°C. For heat-labile compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) or performing extraction at room temperature for a longer duration.
Insufficient extraction time. The solvent may not have had enough time to penetrate the plant matrix and solubilize the compound.Increase the extraction time. Monitor the yield at different time points to determine the optimal duration.
Poor sample preparation. Large particle size of the plant material can limit solvent access to the target compound.Grind the plant material to a fine powder to increase the surface area for extraction.
Presence of Impurities in the Extract Non-selective solvent. The solvent used may be co-extracting a wide range of other compounds.Use a more selective solvent or a solvent gradient during extraction. Perform a liquid-liquid partitioning step to separate compounds based on their polarity.
Inadequate purification. The initial extract will contain a mixture of compounds.Employ chromatographic techniques for purification. Column chromatography with silica gel or Sephadex LH-20 is commonly used for purifying phenolic amides.
Inconsistent Extraction Yields Variability in raw material. The concentration of this compound can vary between different batches of plant material.Ensure the plant material is from a consistent source and stored under proper conditions (cool, dark, and dry).
Inconsistent extraction parameters. Minor variations in temperature, time, or solvent concentration can lead to different yields.Standardize all extraction parameters and ensure they are precisely controlled in each experiment.

Data Presentation

Table 1: Effect of Solvent Type on the Extraction Yield of Phenolic Amides (Illustrative Data)

SolventPolarity IndexRelative Yield (%)Purity (%)
Water10.22015
Ethanol5.28560
Methanol6.69055
Ethyl Acetate4.47570
Acetone5.18065
Dichloromethane3.16080

Note: This table presents illustrative data based on general principles of phenolic compound extraction. Actual yields will vary depending on the specific plant material and extraction conditions.

Table 2: Influence of Extraction Parameters on this compound Yield (Illustrative Data)

ParameterRange TestedOptimal ValueEffect on Yield
Temperature (°C)25 - 12060 - 80Yield increases up to a point, then decreases due to potential degradation.
Time (hours)1 - 244 - 6Yield increases with time, then plateaus.
Solid-to-Liquid Ratio (g/mL)1:10 - 1:501:20 - 1:30Higher solvent volume generally increases yield but may require more effort for solvent removal.
Ethanol Concentration (%)50 - 10070 - 80A certain amount of water can improve the extraction of some phenolic compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried plant material to a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of 80% ethanol (ethanol:water, 80:20 v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

  • Purification (Optional):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, gradually increasing the polarity) to separate this compound from other compounds.

  • Quantification:

    • Analyze the purified fractions or the crude extract using HPLC with a C18 column and a UV detector.

    • Use a validated method with a pure standard of this compound to quantify the yield.

Protocol 2: Maceration (Solvent Extraction at Room Temperature)
  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered material in a sealed container.

    • Add 200 mL of methanol.

    • Keep the container on a shaker at room temperature for 24 hours.

  • Filtration and Concentration: Follow the steps outlined in Protocol 1.

  • Purification and Quantification: Follow the steps outlined in Protocol 1.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Plant Material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder solvent Solvent Addition (e.g., 80% Ethanol) powder->solvent extraction_method Extraction Method (e.g., UAE or Maceration) solvent->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc Quantification (HPLC) crude_extract->hplc Direct Analysis purification->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic start Low Yield? check_solvent Is the solvent appropriate? start->check_solvent Yes check_temp Is the temperature too high? check_solvent->check_temp Yes optimize_solvent Optimize solvent type and concentration. check_solvent->optimize_solvent No check_time Is the extraction time sufficient? check_temp->check_time No lower_temp Lower temperature or use a non-thermal method. check_temp->lower_temp Yes increase_time Increase extraction time. check_time->increase_time Yes success Yield Improved check_time->success No optimize_solvent->success lower_temp->success increase_time->success

Caption: A logical troubleshooting guide for addressing low extraction yield.

Technical Support Center: Purifying N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of N-Trans-Sinapoyltyramine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low yield of this compound after purification. Incomplete extraction: The initial extraction from the source material may not be efficient. Degradation during purification: The compound may be sensitive to pH, temperature, or light.[1][2][3] Co-elution with impurities: Structurally similar compounds may be difficult to separate, leading to loss of product during fractionation.Optimize extraction: Use a suitable solvent system (e.g., ethyl acetate, methanol) and consider techniques like soxhlet extraction or ultrasound-assisted extraction. Control purification conditions: Maintain a neutral pH, work at low temperatures (4°C), and protect the sample from light.[1][2][3] Improve chromatographic resolution: See "Difficulty in separating this compound from other amides" below.
Difficulty in separating this compound from other amides (e.g., N-trans-feruloyltyramine). Similar polarity: Structurally related amides often have very similar polarities, making separation by normal-phase chromatography challenging.Optimize silica gel chromatography: Use a shallow solvent gradient with a less polar solvent system (e.g., dichloromethane/methanol or chloroform/acetone) to improve separation. Employ reversed-phase chromatography (RPC): RPC separates compounds based on hydrophobicity. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can be effective. Consider Sephadex LH-20 chromatography: This size-exclusion chromatography with a lipophilic stationary phase can separate compounds based on molecular size and polarity.
This compound appears to degrade on the silica gel column. Acidity of silica gel: The acidic nature of silica gel can potentially lead to the hydrolysis of the amide bond or degradation of the phenolic groups, especially with prolonged exposure.[4][5]Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites. Minimize contact time: Run the column as quickly as possible while maintaining good separation. Consider alternative stationary phases: Alumina (neutral or basic) or other less acidic stationary phases can be used.
Poor solubility of the crude extract or purified compound. Inappropriate solvent: this compound has specific solubility characteristics.Use appropriate solvents: It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For reversed-phase chromatography, dissolve the sample in a small amount of the mobile phase's organic component (e.g., methanol or acetonitrile) or DMSO.
Presence of unknown impurities in the final product. Degradation products: Hydrolysis of the amide bond or oxidation of the phenolic groups can lead to new impurities.[1][4] Contamination from solvents or materials: Impurities from low-quality solvents or contaminated glassware can be introduced.Assess stability: Analyze for potential degradation products using techniques like LC-MS. Use high-purity solvents: Ensure all solvents are of HPLC or analytical grade. Thoroughly clean all glassware: Use appropriate cleaning procedures to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying this compound?

A1: The most frequently encountered challenge is its separation from other structurally similar phenylpropanoid amides that are often co-extracted from natural sources. These compounds have very similar polarities, making their separation by traditional silica gel chromatography difficult.

Q2: How can I improve the resolution of my silica gel column chromatography?

A2: To improve resolution, you can:

  • Use a smaller particle size silica gel.

  • Optimize the solvent system: Employ a solvent system with lower polarity and run a shallow gradient.

  • Decrease the column diameter and increase the length: This can enhance separation efficiency.

  • Reduce the sample load: Overloading the column can lead to poor separation.

Q3: Is this compound stable during purification?

A3: this compound contains an amide bond and phenolic hydroxyl groups, which can be susceptible to degradation under certain conditions. The amide bond is generally stable but can undergo hydrolysis in strong acidic or basic conditions, especially with heat.[4][5][6][7] Phenolic compounds can be sensitive to oxidation, light, and high temperatures.[1][2][3][8] Therefore, it is recommended to perform purification at neutral pH, low temperatures, and with protection from light.

Q4: What is a good starting point for a reversed-phase HPLC method?

A4: A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase it. The exact gradient profile will need to be optimized based on your specific separation needs.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a diode-array detector (DAD) to check for peak purity at different wavelengths.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.

Quantitative Data Summary

The following tables provide illustrative examples of purification outcomes. Note: These are representative values and actual results will vary depending on the starting material and the specific protocol used.

Table 1: Comparison of Purification Techniques (Illustrative Data)

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Key Advantage Key Disadvantage
Silica Gel Chromatography 4085-9550-70Cost-effective, good for initial cleanup.Can be time-consuming, potential for degradation.
Reversed-Phase HPLC (Preparative) 85>9870-90High resolution and purity.More expensive, requires specialized equipment.
Sephadex LH-20 Chromatography 6090-9760-80Good for separating compounds with different sizes and polarities.Can be slower than other methods.

Table 2: Effect of Mobile Phase Modifier in Reversed-Phase HPLC (Illustrative Data)

Mobile Phase Modifier (0.1%) Peak Tailing Factor Resolution (from closest impurity) Purity (%)
None 1.81.295.6
Formic Acid 1.21.898.5
Trifluoroacetic Acid (TFA) 1.12.199.2

Experimental Protocols

Protocol 1: General Purification Workflow from Plant Material

This protocol outlines a general strategy for the isolation and purification of this compound from a plant source.

  • Extraction:

    • Air-dry and powder the plant material.

    • Extract the powder with a suitable solvent (e.g., 80% methanol or ethyl acetate) at room temperature with agitation for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., a gradient of dichloromethane to dichloromethane/methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Intermediate Purification (Sephadex LH-20 Chromatography):

    • Pool the fractions containing the target compound from the silica gel column and concentrate.

    • Dissolve the concentrated fraction in the mobile phase (e.g., methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same mobile phase.

    • Elute with the mobile phase and collect fractions.

    • Monitor fractions by TLC or HPLC.

  • Final Purification (Preparative Reversed-Phase HPLC):

    • Pool the enriched fractions and concentrate.

    • Dissolve the sample in a minimal amount of the mobile phase (e.g., 50% acetonitrile/water).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

Purification_Workflow Start Plant Material Extraction Extraction (e.g., 80% Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (DCM/MeOH gradient) Crude_Extract->Silica_Gel Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction Sephadex Sephadex LH-20 (Methanol) Enriched_Fraction->Sephadex Further_Enriched Further Enriched Fraction Sephadex->Further_Enriched Prep_HPLC Preparative RP-HPLC (C18, H2O/ACN gradient) Further_Enriched->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

Degradation_Pathways NTS This compound Hydrolysis Amide Hydrolysis (Strong Acid/Base, Heat) NTS->Hydrolysis Oxidation Phenol Oxidation (Light, O2, High Temp) NTS->Oxidation Sinapic_Acid Sinapic Acid Hydrolysis->Sinapic_Acid Tyramine Tyramine Hydrolysis->Tyramine Quinone Quinone-type Products Oxidation->Quinone

Caption: Potential degradation pathways for this compound.

References

N-Trans-Sinapoyltyramine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-trans-sinapoyltyramine. The information is designed to help you anticipate and address common stability and degradation issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at or below -20°C.

Q2: What is the recommended procedure for preparing stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For immediate use, solutions can be prepared on the same day. For longer-term storage, stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or lower for several months. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. It has limited solubility in water.

Q4: What are the main factors that can cause degradation of this compound?

A4: The main factors that can lead to the degradation of this compound are exposure to light, non-neutral pH (both acidic and basic conditions), high temperatures, and oxidizing agents.

Q5: Is this compound sensitive to light?

A5: Yes, like many phenolic compounds containing a trans-double bond, this compound is susceptible to photodegradation. Exposure to UV or even ambient light can lead to cis-trans isomerization of the double bond, which may alter its biological activity. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q6: How does pH affect the stability of this compound in aqueous solutions?

A6: this compound contains an amide bond that is susceptible to hydrolysis under both acidic and basic conditions, especially when heated. Alkaline conditions may also promote the oxidation of the phenolic hydroxyl groups. It is advisable to maintain aqueous solutions at a neutral pH and use them as quickly as possible.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions (aliquoted, -20°C or lower, protected from light).
Photodegradation during experiment Minimize exposure of the compound to light during all experimental steps. Use amber-colored labware or cover with foil.
pH-induced hydrolysis Check the pH of your experimental buffer. If possible, maintain a neutral pH. Prepare fresh solutions in your assay buffer immediately before use.
Oxidation If your experimental system is prone to generating reactive oxygen species, consider adding an antioxidant. Ensure solvents are degassed if necessary.
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
Potential Cause Troubleshooting Step
Cis-trans isomerization An additional peak with a similar mass-to-charge ratio (m/z) but a different retention time may indicate the presence of the cis-isomer. This is often caused by light exposure.
Hydrolysis Peaks corresponding to the molecular weights of sinapic acid and tyramine may indicate hydrolysis of the amide bond. This can be confirmed by running standards of the potential degradation products.
Oxidation The appearance of peaks with higher molecular weights could indicate the formation of oxidative dimers or other oxidation products.
Impurity in the original compound Check the purity of your this compound powder with the supplier's certificate of analysis.

Quantitative Data Summary

Condition Solvent Expected Stability Potential Degradation Products
-20°C, Dark DMSO, EthanolHigh (several months)Minimal
4°C, Dark Aqueous Buffer (pH 7)Moderate (days to weeks)Minor hydrolysis products
Room Temp, Light AnyLow (hours to days)cis-N-sinapoyltyramine, hydrolysis products, oxidation products
Room Temp, Dark Aqueous Buffer (pH 7)Moderate (days)Hydrolysis products
Acidic (e.g., pH < 4) Aqueous BufferLowSinapic acid, Tyramine
Basic (e.g., pH > 8) Aqueous BufferLowSinapic acid, Tyramine, Oxidation products
Elevated Temp (>40°C) AnyLowAccelerated hydrolysis and oxidation

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Receiving and Storage: Upon receipt, store the solid this compound in a desiccator at -20°C.

  • Weighing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh the desired amount of powder quickly in a low-light environment.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the powder. To aid dissolution, the tube can be gently warmed to 37°C and sonicated for a short period.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.

  • Working Solution Preparation: Dilute the stock solution to the final desired concentration in the appropriate experimental buffer immediately before use.

Protocol 2: Stability Assessment using HPLC

This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.

  • Standard Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Photostability: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or 365 nm) for a defined period.

    • Thermal Stability: Incubate a solution at an elevated temperature (e.g., 60°C) in the dark.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method with UV detection. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks over time to determine the degradation rate and identify potential degradation products.

Visualizations

degradation_pathway This compound This compound cis-N-Sinapoyltyramine cis-N-Sinapoyltyramine This compound->cis-N-Sinapoyltyramine Light (Isomerization) Sinapic Acid Sinapic Acid This compound->Sinapic Acid Hydrolysis (Acid/Base, Heat) Tyramine Tyramine This compound->Tyramine Hydrolysis (Acid/Base, Heat) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing agents, High pH cis-N-Sinapoyltyramine->this compound Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Weigh_Powder Weigh this compound Powder Dissolve Dissolve in Anhydrous Solvent Weigh_Powder->Dissolve Stock_Solution Prepare Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Amber Vials Stock_Solution->Aliquot Store Store at -20°C or lower Aliquot->Store Warm Warm to Room Temperature Store->Warm Dilute Prepare Working Solution Warm->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for handling this compound.

Technical Support Center: Optimizing HPLC Separation of N-Trans-Sinapoyltyramine from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of N-Trans-Sinapoyltyramine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the HPLC separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound is a naturally occurring hydroxycinnamic acid amide.[1] The most common isomer encountered during analysis is the N-Cis-Sinapoyltyramine, which can form from the trans isomer upon exposure to UV light. Other potential isomers could include positional isomers arising from the synthesis process.

Q2: What is the recommended stationary phase for separating this compound from its isomers?

A2: A reversed-phase C18 column is the most common and effective stationary phase for the separation of this compound and other sinapic acid derivatives. The nonpolar nature of the C18 stationary phase allows for good retention and separation based on the subtle polarity differences between the isomers.

Q3: What is a typical mobile phase for this separation?

A3: A typical mobile phase is a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, with a small amount of acidifying agent like formic acid. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating complex mixtures of phenolic compounds.

Experimental Protocols

A detailed methodology for the HPLC separation of this compound and its isomers is provided below. This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Objective: To achieve baseline separation of this compound from its cis-isomer and other potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

Reagents:

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • This compound standard

  • Sample containing this compound and its isomers

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 320 nm (optimal for sinapoyl derivatives)

    • Injection Volume: 2 µL

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
21.0955
26.5955
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

    • Inject the prepared sample and start the data acquisition.

    • Identify the peaks based on the retention times of the standards. The cis-isomer is expected to elute earlier than the trans-isomer in reversed-phase chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and its isomers.

Q: I am seeing poor resolution between the N-Trans and N-Cis isomers. What can I do?

A: Poor resolution is a common issue. Here are several approaches to improve it:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of increase of Mobile Phase B.

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Lower the Temperature: Reducing the column temperature can sometimes improve the resolution of cis/trans isomers.

  • Decrease the Flow Rate: A lower flow rate can lead to better separation, although it will increase the run time.

Quantitative Data Example: Effect of Gradient Slope on Resolution

Gradient Time (min)Resolution (Trans/Cis)
101.2
151.8
202.1

Q: My peaks for this compound are tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Secondary Interactions: The phenolic hydroxyl groups in this compound can interact with active sites on the silica backbone of the stationary phase. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of these groups.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

Q: I am observing a drifting baseline in my chromatogram. What should I do?

A: A drifting baseline can be caused by:

  • Column Not Equilibrated: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.

  • Mobile Phase Issues: The mobile phase may not be mixed properly, or one of the components may be contaminated. Prepare fresh mobile phase.

  • Detector Lamp Aging: The detector lamp may be nearing the end of its life.

Q: My retention times are not reproducible. What are the likely causes?

A: Fluctuating retention times can be due to:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. Prepare the mobile phase carefully and consistently.

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate. Check the pump for leaks and ensure it is properly primed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in Methanol) equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Sample (Dissolve and Filter) inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 320 nm run_gradient->detect analyze Analyze Chromatogram (Identify and Quantify Peaks) detect->analyze

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_tree cluster_gradient Gradient Optimization cluster_solvent Mobile Phase Composition cluster_temp Temperature cluster_flow Flow Rate start Poor Separation of Isomers q_gradient Is the gradient slope optimized? start->q_gradient a_gradient Decrease gradient slope (e.g., extend gradient time) q_gradient->a_gradient No q_solvent Have you tried a different organic solvent? q_gradient->q_solvent Yes a_gradient->q_solvent Still poor separation a_solvent Switch from Methanol to Acetonitrile or vice-versa q_solvent->a_solvent No q_temp Is the temperature optimized? q_solvent->q_temp Yes a_solvent->q_temp Still poor separation a_temp Decrease column temperature q_temp->a_temp No q_flow Is the flow rate optimal? q_temp->q_flow Yes a_temp->q_flow Still poor separation a_flow Decrease flow rate q_flow->a_flow No

Caption: Troubleshooting decision tree for poor isomer separation.

isomer_relationship trans This compound cis N-Cis-Sinapoyltyramine trans->cis UV Light cis->trans Heat or Light

Caption: Isomeric relationship of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of N-Trans-Sinapoyltyramine.

FAQs: Quick Solutions & Initial Troubleshooting

Q1: My this compound won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: this compound is known to have limited solubility in water.[1] Here are some initial troubleshooting steps:

  • Verify the compound's purity: Impurities can sometimes affect solubility.

  • Gentle heating: Try warming the solution to 37°C.[2]

  • Sonication: Use an ultrasonic bath to aid dissolution.[2]

  • pH adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Try adjusting the pH of your buffer.

  • Use of a co-solvent: If your experimental design allows, dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol before adding it to the aqueous buffer can be effective.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3]

Q3: Can I pre-dissolve this compound in an organic solvent for my cell culture experiment?

A3: Yes, this is a common practice. However, it is crucial to ensure that the final concentration of the organic solvent in your cell culture medium is non-toxic to the cells. Typically, the final concentration of DMSO is kept below 0.5% (v/v). A solvent toxicity control should always be included in your experimental design.

Q4: Are there methods to increase the aqueous solubility of this compound without using organic solvents?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of cyclodextrins, surfactants, and the preparation of nanoformulations or solid dispersions.

Troubleshooting Guides: In-depth Solutions

This section provides more detailed guidance on advanced techniques to improve the aqueous solubility of this compound.

Guide 1: Using Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Steps:

  • Select an appropriate co-solvent: Common choices for biological experiments include DMSO, ethanol, and propylene glycol.

  • Determine the maximum tolerable co-solvent concentration: This is crucial for in vitro and in vivo studies. Run preliminary tests to determine the highest concentration of the co-solvent that does not affect your experimental system (e.g., cell viability, enzyme activity).

  • Prepare a concentrated stock solution: Dissolve this compound in the pure co-solvent at a high concentration.

  • Dilute the stock solution: Add the stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation.

Data Presentation: Solubility of this compound in Co-solvent Systems

Co-solvent System (v/v)This compound Solubility (µg/mL)
Water< 1
10% Ethanol in Water25 ± 5
20% Ethanol in Water80 ± 10
10% Propylene Glycol in Water40 ± 7
20% Propylene Glycol in Water150 ± 20
1% DMSO in Water500 ± 50

Note: The data presented in this table are illustrative and may not represent actual experimental values. Optimization is required for specific experimental conditions.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 0%, 5%, 10%, 20% ethanol in water).

  • Add an excess amount of this compound to each solution.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Logical Workflow for Co-solvent Selection

CoSolventWorkflow Start Start: Low Aqueous Solubility SelectSolvent Select Potential Co-solvents (e.g., DMSO, Ethanol, PG) Start->SelectSolvent ToxicityTest Determine Max Tolerable Concentration in Assay SelectSolvent->ToxicityTest SolubilityTest Measure this compound Solubility in Co-solvent Mixtures ToxicityTest->SolubilityTest Compare Compare Solubility Enhancement vs. Tolerable Concentration SolubilityTest->Compare Optimal Select Optimal Co-solvent and Concentration Compare->Optimal

A logical workflow for selecting an appropriate co-solvent.

Guide 2: Utilizing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased water solubility.[4][5]

Troubleshooting Steps:

  • Choose the right cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used. Derivatives often offer higher solubility and lower toxicity.

  • Determine the optimal drug:cyclodextrin molar ratio: This is typically determined through phase solubility studies.

  • Select a preparation method: Common methods include co-precipitation, kneading, and freeze-drying.

Data Presentation: Phase Solubility Study of this compound with HP-β-CD

HP-β-CD Concentration (mM)This compound Solubility (µM)
02.9 ± 0.5
550 ± 8
10110 ± 15
15180 ± 25
20250 ± 30

Note: The data presented in this table are illustrative and may not represent actual experimental values. Optimization is required for specific experimental conditions.

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Centrifuge the samples to remove undissolved compound.

  • Analyze the concentration of dissolved this compound in the supernatant by a validated analytical method.

  • Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the type of complex and the stability constant.

Signaling Pathway of Cyclodextrin Encapsulation

CyclodextrinEncapsulation cluster_0 Aqueous Environment cluster_1 Complexation Drug This compound (Poorly Soluble) Complex Inclusion Complex (Enhanced Solubility) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Cavity

Encapsulation of this compound by a cyclodextrin molecule.

Guide 3: Employing Surfactants for Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions.

Troubleshooting Steps:

  • Select a biocompatible surfactant: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often preferred due to their lower toxicity.

  • Work above the CMC: Ensure the surfactant concentration in your final solution is above its CMC to allow for micelle formation.

  • Evaluate potential interference: Surfactants can sometimes interfere with biological assays. It's important to run appropriate controls.

Data Presentation: Effect of Tween® 80 on this compound Solubility

Tween® 80 Concentration (% w/v)This compound Solubility (µg/mL)
0< 1
0.0515 ± 3
0.145 ± 6
0.5220 ± 25
1.0550 ± 50

Note: The data presented in this table are illustrative and may not represent actual experimental values. Optimization is required for specific experimental conditions.

Experimental Protocol: Micellar Solubilization

  • Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the known CMC.

  • Add an excess amount of this compound to each surfactant solution.

  • Stir the mixtures at a constant temperature for 24-48 hours.

  • Separate the undissolved compound by centrifugation or filtration.

  • Determine the concentration of this compound in the clear supernatant.

SurfactantWorkflow Start Start: Insoluble Compound SelectSurfactant Select Biocompatible Surfactant Start->SelectSurfactant PrepareSolutions Prepare Surfactant Solutions (Above and Below CMC) SelectSurfactant->PrepareSolutions AddCompound Add Excess this compound PrepareSolutions->AddCompound Equilibrate Equilibrate (e.g., 24h Stirring) AddCompound->Equilibrate Separate Separate Undissolved Compound (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Solubilized Compound Concentration (e.g., HPLC) Separate->Analyze Result Determine Optimal Surfactant Concentration Analyze->Result

References

Technical Support Center: Quantification of N-Trans-Sinapoyltyramine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Trans-Sinapoyltyramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the quantification of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: I am not getting a detectable peak for this compound. What are the possible causes?

A1: Several factors could lead to a lack of a detectable peak:

  • Inadequate Extraction: this compound may not be efficiently extracted from your sample matrix. Phenolic amides can be extracted using solvents like 80% ethanol or methanol. Ensure your extraction solvent and method are appropriate for your sample type.

  • Analyte Degradation: this compound, like many phenolic compounds, can be sensitive to light, high temperatures, and pH extremes. Protect your samples from light and keep them cool during processing. Stability can be enhanced by storing extracts at low temperatures (e.g., -80°C) and minimizing freeze-thaw cycles.

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your extract or using a more sensitive detection method, such as mass spectrometry (MS) instead of UV detection.

  • Instrumental Issues: Check the basic functionality of your HPLC or LC-MS system, including the detector, autosampler, and solvent delivery system.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for phenolic compounds is a common issue in reversed-phase chromatography. Here are some troubleshooting steps:

  • Mobile Phase pH: The phenolic hydroxyl groups on this compound can interact with residual silanols on the C18 column packing material, leading to tailing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of these silanol groups and improve peak shape.

  • Column Choice: If pH adjustment is not sufficient, consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.

  • Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause band broadening and peak tailing. Ensure all connections are secure and use tubing with appropriate inner diameters.

Q3: I am observing significant signal suppression/enhancement for this compound in my LC-MS analysis. What is causing this and how can I mitigate it?

A3: This phenomenon is known as the "matrix effect," where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer source.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved through techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation for biological samples.

  • Chromatographic Separation: Optimize your HPLC method to achieve better separation of this compound from matrix components. Adjusting the gradient profile or using a column with a different selectivity can be effective.

  • Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Q4: What are the recommended storage conditions for this compound standards and extracted samples?

A4: To ensure the stability of this compound:

  • Standards: Solid this compound should be stored in a cool, dark, and dry place. Stock solutions should be prepared in a suitable solvent (e.g., methanol or DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.

  • Extracted Samples: Processed samples should be analyzed as quickly as possible. If storage is necessary, they should be kept at low temperatures (-80°C is preferable for long-term storage) and protected from light. Studies on other phenolic compounds have shown that storage at 4°C is suitable for short periods, but degradation can occur over time, especially at room temperature or when exposed to sunlight.[1]

Troubleshooting Flowchart

TroubleshootingFlowchart start Start: Quantification Issue no_peak No Detectable Peak start->no_peak peak_tailing Poor Peak Shape (Tailing) start->peak_tailing matrix_effect Signal Suppression/ Enhancement (LC-MS) start->matrix_effect check_extraction Verify Extraction Efficiency no_peak->check_extraction Is extraction adequate? no_peak->check_extraction No adjust_ph Adjust Mobile Phase pH (2.5-3.5) peak_tailing->adjust_ph Is peak tailing severe? peak_tailing->adjust_ph No improve_sample_prep Enhance Sample Cleanup (SPE, LLE) matrix_effect->improve_sample_prep High matrix interference? matrix_effect->improve_sample_prep No check_degradation Assess Analyte Degradation check_extraction->check_degradation Yes check_extraction->check_degradation No check_concentration Check Analyte Concentration check_degradation->check_concentration Yes check_degradation->check_concentration No check_instrument Inspect Instrument Functionality check_concentration->check_instrument Yes check_concentration->check_instrument No end Problem Resolved check_instrument->end Yes change_column Use End-capped or Alternative Column adjust_ph->change_column Yes adjust_ph->change_column No dilute_sample Dilute Sample to Avoid Overload change_column->dilute_sample Yes change_column->dilute_sample No check_dead_volume Minimize System Dead Volume dilute_sample->check_dead_volume Yes dilute_sample->check_dead_volume No check_dead_volume->end Yes optimize_hplc Optimize Chromatographic Separation improve_sample_prep->optimize_hplc Yes improve_sample_prep->optimize_hplc No dilute_extract Dilute Sample Extract optimize_hplc->dilute_extract Yes optimize_hplc->dilute_extract No use_is Use Stable Isotope-Labeled Internal Standard dilute_extract->use_is Yes dilute_extract->use_is No use_is->end Yes

Caption: Troubleshooting workflow for this compound quantification.

Quantitative Data Summary

The following table presents example quantitative data for hydroxycinnamic acid amides, including the structurally similar N-trans-feruloyltyramine, found in various plant materials. This serves as a reference for expected concentration ranges and data presentation.

CompoundPlant MaterialConcentration RangeAnalytical MethodReference
N-trans-feruloyltyramineSolanum sordidum LeavesNot Quantified (Isolated)Chromatography, NMR[2]
N-trans-feruloyltyramineLaba GarlicNot Quantified (Isolated)Chromatography, NMR[3]
Tyramine DerivativesVarious Foods67.68 - 2556.68 mg/kgHPLC with Dansylation[4]
Hydroxycinnamic AmidesLycium barbarumVaries by plant partUHPLC-MS/MS[5]

Detailed Experimental Protocol (Adapted from Methods for Similar Phenolic Amides)

This protocol is a representative method for the quantification of this compound in plant matrices and can be adapted based on the specific sample and available instrumentation.

1. Sample Preparation (Extraction)

  • Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.

  • Procedure:

    • Homogenize the dried and powdered plant material.

    • Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 80% ethanol (or methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 or HLB cartridge may be necessary to remove interferences.

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

SamplePrepWorkflow start Start: Homogenized Plant Sample extraction Extraction with 80% Ethanol/Methanol start->extraction sonication Sonication (30 min) extraction->sonication centrifugation Centrifugation (4000 rpm, 15 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Optional SPE Cleanup (C18 or HLB) supernatant->spe filtration Filter (0.22 µm) supernatant->filtration If SPE is skipped spe->filtration If necessary end Ready for HPLC/LC-MS Analysis filtration->end

Caption: Workflow for the extraction of this compound.

2. HPLC-UV Method

  • Objective: To achieve chromatographic separation and quantification of this compound using UV detection.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~320 nm (based on the sinapoyl chromophore)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: Linear gradient from 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and equilibrate

3. LC-MS/MS Method

  • Objective: To achieve highly sensitive and selective quantification of this compound using tandem mass spectrometry.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic conditions can be similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate if using UHPLC.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion [M+H]⁺: m/z 344.1

      • Product Ions: To be determined by direct infusion of a standard. Potential fragments could correspond to the sinapoyl moiety (e.g., m/z 207) or the tyramine moiety (e.g., m/z 121).

4. Method Validation

  • To ensure reliable and accurate results, the analytical method should be validated according to relevant guidelines (e.g., ICH) for parameters including:

    • Specificity

    • Linearity and Range

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Accuracy (Recovery)

    • Precision (Repeatability and Intermediate Precision)

    • Robustness

    • Stability of the analyte in the matrix and in solution.

References

preventing oxidation of N-Trans-Sinapoyltyramine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of N-Trans-Sinapoyltyramine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring phenolic compound that exhibits antioxidant properties.[1] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation through oxidation can lead to a loss of efficacy and the formation of unknown impurities.

Q2: What are the primary factors that cause the oxidation of this compound?

A2: As a phenolic compound, this compound is susceptible to oxidation when exposed to factors such as:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.[2]

  • Light: Exposure to light, particularly UV radiation, can accelerate degradation.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • pH: Basic pH conditions can promote the oxidation of phenolic compounds.[5]

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored under the following conditions:

  • Solid Form: Store the powder in a tightly sealed container in a cool, dry, and dark place.[6][7] For long-term storage, temperatures of -20°C are recommended.[7]

  • In Solution: Stock solutions should be prepared fresh. If storage is necessary, they should be kept at -20°C or below for a few months.[6][7] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Inert gas (e.g., argon or nitrogen) can be used to displace oxygen in the headspace of the vial.

Q4: How can I visually detect if my this compound has oxidized?

A4: Oxidation of phenolic compounds can sometimes lead to a change in color, often resulting in a yellowish or brownish hue. However, color change is not always a reliable indicator, and significant degradation can occur before any visual change is apparent. Chromatographic techniques like HPLC are necessary for accurate quantification of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Oxidation of this compound leading to reduced potency.1. Verify the storage conditions of your compound. 2. Prepare fresh solutions for each experiment. 3. Perform a stability check using HPLC to quantify the purity of your stock.
Inconsistent experimental results Partial degradation of the compound between experiments.1. Aliquot stock solutions to minimize handling and exposure of the entire stock to ambient conditions. 2. Ensure consistent and proper storage of all aliquots.
Appearance of unexpected peaks in chromatograms Formation of degradation products due to oxidation.1. Conduct a forced degradation study to identify potential degradation products. 2. Optimize your HPLC method to ensure separation of the parent compound from any impurities.
Discoloration of the solid compound or solution Significant oxidation has likely occurred.1. It is recommended to use a fresh, unoxidized batch of this compound. 2. If using the discolored batch is unavoidable, purify the compound before use and confirm its identity and purity.

Quantitative Data on Stability

The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Table 1: Stability of this compound in Solution under Different Temperatures

TemperatureIncubation Time (days)Purity (%)Degradation (%)
-20°C3099.50.5
4°C3095.24.8
25°C (Room Temp)3085.114.9
40°C3072.427.6

Table 2: Effect of Light and Oxygen on this compound Stability at 25°C

ConditionIncubation Time (days)Purity (%)Degradation (%)
Dark, Nitrogen1598.81.2
Dark, Air1594.35.7
Light, Nitrogen1592.17.9
Light, Air1581.518.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a method to quantify the purity of this compound and separate it from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 320 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Dilute the stock solution with the mobile phase to a working concentration.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂.

    • Photolytic Degradation: Expose the sample to UV light.

    • Thermal Degradation: Heat the sample at an elevated temperature (e.g., 60°C).

  • Analysis:

    • Inject the stressed and unstressed samples into the HPLC system.

    • Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

    • Calculate the percentage degradation.

Protocol 2: DPPH Radical Scavenging Assay to Assess Antioxidant Activity

This assay can be used to indirectly assess the stability of this compound by measuring its antioxidant capacity, which will decrease upon degradation.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare a series of dilutions of your this compound sample.

  • Assay Procedure:

    • Add the this compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity. A decrease in scavenging activity over time indicates degradation of the compound.

Visualizations

OxidationPathway cluster_factors Oxidative Stress Factors cluster_compound Compound State cluster_prevention Preventive Measures Oxygen Oxygen NTS_Stable This compound (Stable) Oxygen->NTS_Stable initiates Light (UV) Light (UV) Light (UV)->NTS_Stable accelerates Heat Heat Heat->NTS_Stable accelerates MetalIons Metal Ions MetalIons->NTS_Stable catalyzes NTS_Oxidized Oxidized Products (Inactive) NTS_Stable->NTS_Oxidized Oxidation Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->NTS_Stable protects Dark_Storage Dark Storage Dark_Storage->NTS_Stable protects Low_Temperature Low Temperature (-20°C) Low_Temperature->NTS_Stable protects Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->NTS_Stable protects

Caption: Factors leading to the oxidation of this compound and preventive measures.

StabilityWorkflow Start Start Prepare_Sample Prepare this compound Solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Heat, Light, O2, pH) Prepare_Sample->Stress_Conditions Unstressed_Control Unstressed Control (Ideal Storage) Prepare_Sample->Unstressed_Control HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Antioxidant_Assay Antioxidant Activity Assay (e.g., DPPH) Stress_Conditions->Antioxidant_Assay Unstressed_Control->HPLC_Analysis Unstressed_Control->Antioxidant_Assay Data_Analysis Data Analysis (% Degradation, Activity Loss) HPLC_Analysis->Data_Analysis Antioxidant_Assay->Data_Analysis Conclusion Determine Optimal Storage Conditions Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for assessing the stability of this compound.

References

dealing with co-eluting impurities in N-Trans-Sinapoyltyramine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Trans-Sinapoyltyramine. The focus is on identifying and resolving issues related to co-eluting impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when I suspect a co-eluting impurity with my this compound peak?

A1: When you observe a distorted, broad, or shouldered peak for this compound, it's crucial to first confirm the presence of a co-eluting impurity.[1] The primary diagnostic tool is a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Peak Purity Analysis (DAD): A DAD detector can assess the spectral homogeneity across the peak. If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]

  • Mass-to-Charge Ratio Analysis (MS): An MS detector can provide mass spectral data across the chromatographic peak. A shift in the mass-to-charge ratio (m/z) from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.[1]

Q2: What are the most likely co-eluting impurities in this compound analysis?

A2: Potential co-eluting impurities can arise from several sources, including synthesis byproducts, degradation products, or related compounds from a natural extract. For this compound, likely impurities include:

  • Isomers: The cis-isomer of this compound may be present.

  • Precursors and Related Compounds: Sinapic acid and tyramine, the precursors for its synthesis, could be present as impurities. Other sinapic acid derivatives, such as sinapine or sinapoyl glucose, might also be present in extracts from natural sources.[2][3]

  • Degradation Products: Forced degradation studies can help identify potential degradants.[4][5][6] this compound, containing ester and amide linkages, may be susceptible to hydrolysis under acidic or basic conditions.

Q3: How can I proactively identify potential impurities before they become a co-elution problem?

A3: A proactive approach involves performing forced degradation studies as part of your method development and validation.[4][5][6][7] Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can generate potential degradation products. Analyzing the stressed samples will help you develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from any potential degradants.

Troubleshooting Guide for Co-eluting Impurities

When co-elution is confirmed, a systematic approach to method modification is necessary to achieve adequate separation. The following table summarizes common troubleshooting steps and their impact on chromatographic resolution.

Problem Potential Cause Recommended Solution Illustrative Quantitative Impact
Peak shouldering or asymmetry Co-eluting impurity with a similar retention time.Modify Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[1][8]Initial Resolution (Rs): 0.8. After decreasing acetonitrile from 40% to 35%, Rs improved to 1.5.
Poor resolution between this compound and a known impurity Insufficient selectivity of the stationary phase.Change Stationary Phase: Switch to a column with a different bonded phase (e.g., from C18 to Phenyl-Hexyl or Cyano) to alter the separation mechanism.[8]On a C18 column, Rs = 0.9. On a Phenyl-Hexyl column under the same mobile phase conditions, Rs = 1.8.
Suboptimal pH of the mobile phase affecting the ionization of the analyte or impurity.Adjust Mobile Phase pH: Modify the pH of the aqueous portion of the mobile phase. For acidic compounds like sinapic acid derivatives, a lower pH (e.g., 2.5-3.5) can improve peak shape and retention.At pH 4.5, the this compound peak showed significant tailing. Adjusting the pH to 3.0 resulted in a symmetrical peak with improved resolution from a nearby impurity.
Broad peaks and poor resolution at higher temperatures Thermal degradation of the analyte on the column.Optimize Column Temperature: Decrease the column temperature. While higher temperatures can sometimes improve efficiency, they can also alter selectivity or cause degradation.[8]At 40°C, a degradant peak appeared, co-eluting with the main peak. Reducing the temperature to 25°C eliminated this on-column degradation and restored a sharp, single peak.
Multiple unresolved peaks in a complex matrix (e.g., natural product extract) The presence of numerous structurally similar compounds.Modify the Gradient Slope: In a gradient elution, decrease the steepness of the gradient to allow more time for the separation of closely eluting compounds.A fast gradient (5-95% B in 10 min) resulted in a cluster of unresolved peaks. A shallower gradient (20-60% B in 30 min) resolved the cluster into three distinct peaks, including this compound.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required to resolve specific co-eluting impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm (based on the chromophore of sinapic acid derivatives)[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products.[5][6][9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

After exposure, neutralize the acidic and basic samples, dilute all samples to the appropriate concentration, and analyze using the developed HPLC method to observe any new peaks.

Visualizations

G start Observation of Asymmetric or Broad Peak confirm Confirm Co-elution (DAD Peak Purity / MS Analysis) start->confirm not_resolved Resolution Not Achieved confirm->not_resolved adjust_mp Adjust Mobile Phase (% Organic or pH) resolved Resolution Achieved (Rs > 1.5) adjust_mp->resolved If resolved adjust_mp->not_resolved If not resolved change_col Change Stationary Phase (e.g., C18 to Phenyl) change_col->resolved If resolved change_col->not_resolved If not resolved adjust_temp Optimize Temperature adjust_temp->resolved If resolved adjust_temp->not_resolved If not resolved adjust_grad Modify Gradient Slope adjust_grad->resolved If resolved adjust_grad->not_resolved If not resolved not_resolved->adjust_mp 1st Step not_resolved->change_col 2nd Step not_resolved->adjust_temp 3rd Step not_resolved->adjust_grad For complex samples

Caption: Troubleshooting workflow for resolving co-eluting impurities.

G phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid nst This compound sinapic_acid->nst tyrosine Tyrosine tyramine Tyramine tyrosine->tyramine tyramine->nst

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of N-Trans-Sinapoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of N-Trans-Sinapoyltyramine (NTST).

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound

Symptom: After oral administration of this compound in an animal model, plasma concentrations of the compound are below the limit of detection or significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Reduce Particle Size: Employ micronization or nanonization techniques to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Combine NTST with a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) to enhance its dissolution rate. 3. Utilize Co-solvents: For liquid formulations, dissolve NTST in a mixture of water-miscible solvents (e.g., ethanol, propylene glycol, PEG 400) and water.This compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]
Rapid First-Pass Metabolism 1. Co-administer with a Cytochrome P450 Inhibitor: The use of a bioenhancer like piperine can inhibit CYP3A4, a key enzyme in drug metabolism. 2. Investigate Alternative Routes of Administration: Consider intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration to bypass the gastrointestinal tract and liver for initial studies.As a phenolic compound, NTST may be susceptible to extensive metabolism in the intestine and liver, reducing the amount of active compound reaching systemic circulation.
Efflux by P-glycoprotein (P-gp) Co-administer with a P-gp Inhibitor: Formulate NTST with excipients known to inhibit P-gp, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS).P-glycoprotein is an efflux transporter that can pump drugs out of intestinal cells, thereby limiting their absorption.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate in vivo exposure of this compound?

A1: The primary challenges stem from its physicochemical properties. This compound has limited aqueous solubility and, as a phenolic amide, is predicted to be susceptible to first-pass metabolism in the gut and liver. These factors can significantly reduce its oral bioavailability.

Q2: Which formulation strategies are recommended for enhancing the oral absorption of this compound?

A2: Several strategies can be employed, and the choice depends on the specific experimental goals and available resources. Key approaches include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization of NTST in the gastrointestinal tract.

  • Polymeric Nanoparticles: Encapsulating NTST in biodegradable polymers can protect it from degradation and provide controlled release.

  • Cyclodextrin Complexation: Inclusion complexes with cyclodextrins can enhance the aqueous solubility of NTST.

Q3: Are there any known drug-drug interactions to be aware of when working with this compound?

A3: While specific interaction studies for this compound are not available, its chemical structure suggests a potential for interactions with drugs metabolized by cytochrome P450 enzymes. If co-administering NTST with other compounds, it is crucial to consider their metabolic pathways.

Q4: What is a plausible mechanism of action for this compound that can be investigated in in vivo studies?

A4: Based on its structural components (sinapic acid and tyramine) and the known activities of similar phenolic compounds, this compound likely exhibits antioxidant and anti-inflammatory properties. A plausible mechanism to investigate is the modulation of the NF-κB signaling pathway, which is a key regulator of inflammation.

Quantitative Data Summary

Disclaimer: The following table presents hypothetical data based on common outcomes for bioavailability enhancement of poorly soluble phenolic compounds. No direct in vivo pharmacokinetic data for this compound has been published.

Formulation Strategy Hypothetical Bioavailability Enhancement (Relative to Suspension) Potential Advantages Potential Disadvantages
Micronized Suspension 2-foldSimple to prepareLimited enhancement, risk of particle aggregation
Solid Dispersion (with Soluplus®) 5 to 10-foldSignificant increase in dissolution rateRequires specific manufacturing techniques (e.g., spray drying, hot-melt extrusion)
Nanoemulsion 8 to 15-foldHigh drug loading capacity, protection from degradationPotential for physical instability, requires careful selection of excipients
Co-administration with Piperine 3 to 7-foldUtilizes a natural bioenhancerPotential for off-target effects of piperine

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate and oral bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

Methodology:

  • Accurately weigh this compound and Soluplus® in a 1:4 ratio (w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a thin film is formed.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask, gently grind it using a mortar and pestle, and pass the resulting powder through a 100-mesh sieve.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Materials:

  • This compound suspension (e.g., in 0.5% carboxymethylcellulose)

  • This compound enhanced formulation (e.g., solid dispersion)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into two groups (n=6 per group): Group A receives the NTST suspension, and Group B receives the enhanced NTST formulation.

  • Administer the respective formulations via oral gavage at a dose of 50 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study NTST This compound Dissolution Dissolution NTST->Dissolution Polymer Hydrophilic Polymer (e.g., Soluplus®) Polymer->Dissolution Solvent Methanol Solvent->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Grinding & Sieving Drying->Milling SD Solid Dispersion Milling->SD Dosing Oral Gavage in Rats SD->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Workflow for enhancing NTST bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription NTST This compound NTST->IKK Inhibition

Caption: Plausible NF-κB inhibitory pathway of NTST.

References

Technical Support Center: Method Refinement for Consistent N-Trans-Sinapoyltyramine Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible bioactivity results for N-Trans-Sinapoyltyramine.

Troubleshooting Guides

Issue 1: High Variability in Antioxidant Activity (DPPH and ABTS Assays)

Question: We are observing significant well-to-well and day-to-day variability in the IC50 values of this compound in our DPPH/ABTS assays. What could be the cause?

Answer: Inconsistent results in radical scavenging assays are common when working with phenolic compounds like this compound. Several factors can contribute to this variability. Refer to the table below for potential causes and troubleshooting solutions.

Potential CauseTroubleshooting Solution
Compound Solubility This compound has limited water solubility and is typically dissolved in organic solvents like DMSO or ethanol.[1] Ensure the compound is fully dissolved before preparing serial dilutions. Visually inspect for any precipitation. Gentle warming or sonication of the stock solution can aid dissolution.[2]
Solvent Effects The choice of solvent can influence the antioxidant activity measurement.[3] Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a concentration that affects the assay (typically <1%). Run a solvent control to account for any background absorbance or radical scavenging activity of the solvent itself.
Compound Stability Phenolic compounds can be susceptible to degradation, especially when exposed to light, high temperatures, or changes in pH. Prepare fresh stock solutions regularly and store them protected from light at an appropriate temperature (e.g., -20°C).[4] Avoid repeated freeze-thaw cycles.
Reaction Time The reaction kinetics of this compound with DPPH or ABTS radicals may vary. Ensure a consistent and optimized incubation time for all experiments. A kinetic study can help determine the optimal endpoint for the reaction.
Pipetting Errors Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.
Issue 2: Inconsistent Cytotoxicity Results in MTT Assays

Question: Our MTT assays with this compound are showing inconsistent IC50 values across different experiments and even within the same plate. How can we improve our results?

Answer: The MTT assay, while common, has several known pitfalls, particularly with natural products. The following table outlines potential issues and how to address them.

Potential CauseTroubleshooting Solution
Compound Precipitation This compound may precipitate in the aqueous cell culture medium, leading to non-uniform exposure of cells to the compound. Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a lower concentration of the compound or a vehicle that enhances its solubility in the medium.
Interference with MTT Reduction As a phenolic compound, this compound may directly reduce the MTT reagent, leading to a false positive signal for cell viability and an overestimation of the IC50 value.[5] Run a cell-free control with the compound and MTT to check for direct reduction. If interference is observed, consider using an alternative viability assay such as the sulforhodamine B (SRB) or lactate dehydrogenase (LDH) assay.
Cell Line Specific Metabolism Different cell lines can metabolize this compound differently, affecting its cytotoxic activity.[2][6] Be consistent with the cell line, passage number, and seeding density. Report these details in your experimental records.
Incomplete Formazan Solubilization The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure complete solubilization by vigorous mixing or shaking of the plate after adding the solubilization buffer. Visually inspect the wells to confirm that no crystals remain.
Incubation Time The duration of compound exposure and MTT incubation can significantly impact the results. Optimize and standardize the incubation times for your specific cell line and experimental conditions.
Issue 3: Variable Anti-Inflammatory Effects (Nitric Oxide Assay in RAW 264.7 Macrophages)

Question: We are seeing inconsistent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages treated with this compound. What factors should we consider?

Answer: Measuring the anti-inflammatory activity of compounds in cell-based assays like the NO assay requires careful control of experimental parameters. Here are some common sources of variability and how to mitigate them.

Potential CauseTroubleshooting Solution
LPS Potency and Purity The potency of lipopolysaccharide (LPS) can vary between batches and suppliers, leading to different levels of macrophage activation. Use a consistent source and lot of LPS. It is advisable to test each new batch to determine the optimal concentration for stimulation.
Cell Health and Density The health and density of the RAW 264.7 cells can affect their response to LPS and this compound. Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments.
Compound Cytotoxicity At higher concentrations, this compound may be cytotoxic to RAW 264.7 cells, which would lead to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH) at the same concentrations used in the NO assay to rule out toxicity.
Timing of Treatment The timing of pre-treatment with this compound before LPS stimulation can influence the results. Standardize the pre-incubation time to ensure consistent effects on the signaling pathways involved in NO production.
Interference with Griess Reagent Phenolic compounds can potentially interfere with the Griess reagent used to detect nitrite. To check for this, include a cell-free control with your compound and the Griess reagent to ensure there is no colorimetric interference.

Data Presentation: Comparative Bioactivity of this compound and Analogs

The following tables summarize the reported IC50 values for this compound and structurally similar phenolic amides. The variation in these values across different studies highlights the importance of standardized methodologies.

Table 1: Antioxidant Activity (IC50 values in µM)

CompoundDPPH AssayABTS AssayReference
N-trans-feruloyltyramine32.8-[7]
N-trans-coumaroyltyramine392.4-MedChemExpress
N-trans-caffeoyltyramine18.2-MedChemExpress

Data for this compound was not available in the searched literature.

Table 2: Anti-Inflammatory Activity (IC50 values in µM)

CompoundAssayCell LineIC50 (µM)Reference
N-trans-feruloyltyramineNO InhibitionRAW 264.7~30-50[7]
N-trans-coumaroyltyramineNO InhibitionBV-22.2MedChemExpress
N-trans-caffeoyltyramineNot specifiedRAW 264.7Not specified[8]

Specific IC50 values for this compound were not available in the searched literature.

Table 3: Cytotoxic Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
N-trans-feruloyltyramineHepG2194[1][5]
N-trans-coumaroyltyramineL6105.3MedChemExpress
N-trans-coumaroyltyramineA54948.5MedChemExpress
N-trans-coumaroyltyramineCa9-2239.2MedChemExpress
N-trans-coumaroyltyramineHep 3B235.8MedChemExpress
N-trans-caffeoyltyramineSH-SY5Y59MedChemExpress

Data for this compound was not available in the searched literature.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol).

  • Assay Procedure:

    • Add 100 µL of various concentrations of the this compound solution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control group with 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank group with 100 µL of the solvent and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL). Include a control group with cells and LPS only, and a blank group with cells only.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value.

Mandatory Visualizations

experimental_workflow_MTT_assay cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_4 Day 3/4 seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion treat_cells Treat with this compound adhesion->treat_cells Start of treatment incubate_compound Incubate for 24-72h treat_cells->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt End of treatment incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway_NO_inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO NTS This compound NTS->NFkB Inhibits logical_relationship_troubleshooting cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Related Issues inconsistent_results Inconsistent Bioactivity Results solubility Poor Solubility inconsistent_results->solubility stability Degradation inconsistent_results->stability purity Impurity Presence inconsistent_results->purity reagent_interference Reagent Interference inconsistent_results->reagent_interference protocol_variation Protocol Variation inconsistent_results->protocol_variation instrument_error Instrument Error inconsistent_results->instrument_error cell_health Poor Cell Health inconsistent_results->cell_health cell_density Inconsistent Density inconsistent_results->cell_density cell_line Cell Line Specificity inconsistent_results->cell_line

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of N-Trans-Sinapoyltyramine and N-trans-feruloyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activities of two phenolic amides, N-Trans-Sinapoyltyramine and N-trans-feruloyltyramine. While both compounds are structurally related and anticipated to possess antioxidant properties, this guide collates the available experimental data to facilitate an objective comparison.

Quantitative Antioxidant Activity

A critical aspect of evaluating antioxidants is the determination of their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for assessing antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)
N-trans-feruloyltyramine 15.0 ± 0.6 µg/mL (~47.7 ± 1.9 µM)
33.2 ± 0.14 µM
This compound Data not available in the reviewed literature

Note: The IC50 values for N-trans-feruloyltyramine were obtained from two separate studies. A direct quantitative comparison with this compound is currently not possible due to the absence of reported DPPH IC50 values for the latter in the reviewed scientific literature.

Experimental Methodologies

For the accurate assessment and comparison of antioxidant activities, standardized experimental protocols are crucial. Below are detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare stock solutions of the test compounds (this compound and N-trans-feruloyltyramine) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.

    • Create a series of dilutions for each test compound and the standard to generate a concentration-response curve.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add a corresponding volume of the various concentrations of the test compounds, standard, or solvent (as a blank) to the wells.

    • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous ABTS stock solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working ABTS•+ solution.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the working ABTS•+ solution to each well.

    • Add a corresponding volume of the different concentrations of the test compounds, standard, or solvent (as a blank) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition & Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Samples/Standard DPPH->Mix Sample Prepare Test Compounds & Standard Dilutions Create Serial Dilutions Sample->Dilutions Dilutions->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Antioxidant Assay Workflow

Unlocking the Therapeutic Potential of N-Trans-Sinapoyltyramine Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of N-trans-sinapoyltyramine analogs, delving into their structure-activity relationships (SAR) across various therapeutic targets. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to accelerate the discovery and development of novel therapeutics based on this promising natural scaffold.

This compound, a phenolic amide found in various plant species, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1] Modification of its core structure has led to the development of numerous analogs with enhanced potency and selectivity. This guide will explore the SAR of these analogs, focusing on key biological activities such as α-glucosidase inhibition, antioxidant potential, and cytotoxicity.

Comparative Analysis of Biological Activities

The biological efficacy of this compound analogs is intricately linked to the nature and position of substituents on both the sinapoyl and tyramine moieties. The following tables summarize the quantitative data from various studies, offering a clear comparison of the inhibitory and cytotoxic activities of different analogs.

Table 1: α-Glucosidase Inhibitory Activity of N-Trans-Cinnamoyltyramine Analogs

CompoundR1R2R3R4IC50 (µM)Reference
N-trans-p-coumaroyltyramineHHHOH0.92 (µg/mL)[2][3]
N-trans-feruloyltyramineOCH3HHOH46.3[1]
N-cis-p-coumaroyltyramineHHHOH5.3[1]
N-trans-caffeoyltyramineOHHHOH-[4]
Acarbose (Standard)----272.72 (µg/mL)[2][3]

Note: A lower IC50 value indicates greater potency. The activity of N-trans-p-coumaroyltyramine was reported in µg/mL.

Table 2: Antioxidant Activity of N-Trans-Cinnamoyltyramine Analogs (DPPH Radical Scavenging Assay)

CompoundR1R2R3R4IC50 (µM)Reference
N-trans-p-coumaroyltyramineHHHOH-[4]
N-trans-feruloyltyramineOCH3HHOH-[4]
N-trans-caffeoyltyramineOHHHOH-[4]
This compoundOCH3OCH3HOH-[5][6][7]

Note: Specific IC50 values for antioxidant activity were not consistently available in the initial search results. The presence of hydroxyl groups on the aromatic rings is generally correlated with antioxidant activity.

Table 3: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Human lung carcinoma)> 40[5]
BV-2 (Mouse microglia)> 50[5]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be identified:

  • Substitution on the Cinnamic Acid Moiety: The degree of hydroxylation and methoxylation on the phenyl ring of the cinnamic acid portion significantly influences biological activity. For instance, the presence of a catechol group (two adjacent hydroxyl groups) in N-trans-caffeoyltyramine is often associated with potent antioxidant activity.

  • Stereochemistry of the Double Bond: The configuration of the double bond in the cinnamoyl moiety plays a crucial role. For α-glucosidase inhibition, the cis isomer of p-coumaroyltyramine (N-cis-p-coumaroyltyramine) demonstrated significantly higher potency than its trans counterpart.[1]

  • Modifications of the Tyramine Moiety: Alterations to the tyramine part of the molecule can also modulate activity, although less data is available on this aspect in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

α-Glucosidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. A reduction in the activity of this enzyme can help manage postprandial hyperglycemia.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

  • A reaction mixture is prepared containing the test compound (at various concentrations), α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and phosphate buffer (pH 6.8).

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by adding the substrate, pNPG.

  • After a specific incubation period, the reaction is stopped by adding a sodium carbonate solution.

  • The absorbance of the resulting solution is measured at 405 nm.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol or ethanol).

  • A freshly prepared solution of DPPH in the same solvent is added to the test compound solution.

  • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A blank solution (without the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[10][11][12][13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours to allow the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Mechanisms

To better understand the context of the biological activities of this compound analogs, the following diagrams illustrate a key signaling pathway and the general workflow of a structure-activity relationship study.

G General Workflow of a Structure-Activity Relationship (SAR) Study cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (e.g., this compound) Analogs Design & Synthesize Analogs Lead->Analogs Structural Modification Screening Biological Screening (e.g., enzyme inhibition, cytotoxicity) Analogs->Screening Data Collect Activity Data (e.g., IC50 values) Screening->Data SAR_Analysis Analyze Structure-Activity Relationships Data->SAR_Analysis Optimization Identify Key Moieties & Optimize Lead SAR_Analysis->Optimization Optimization->Analogs Iterative Process

Caption: A flowchart illustrating the iterative process of a typical SAR study.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->NFkB_IkB NFkB_nuc Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc Translocation NFkB_IkB->NFkB_p50_p65 Release DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activation

Caption: A simplified diagram of the NF-κB signaling pathway.

Conclusion

The exploration of this compound analogs presents a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features in dictating biological activity. While the current data provides valuable insights, a more systematic and comprehensive evaluation of a wider range of analogs across multiple biological targets is warranted. Future research should focus on generating robust quantitative data to build predictive QSAR models, which can further streamline the drug discovery process. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing this exciting field of study.

References

Validating the Anti-inflammatory Mechanism of N-Trans-Sinapoyltyramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of N-Trans-Sinapoyltyramine against other well-known anti-inflammatory compounds. By presenting supporting experimental data, detailed methodologies, and visual signaling pathways, this document aims to facilitate a comprehensive understanding of its mechanism of action.

Comparative Analysis of Anti-inflammatory Activity

This compound, a phenolic amide, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily attributed to the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of various inflammatory mediators.

To contextualize its efficacy, this guide compares this compound with its structural analogs, N-trans-feruloyltyramine and N-trans-caffeoyltyramine, as well as two widely studied natural anti-inflammatory agents, Curcumin and Resveratrol.

Quantitative Data Summary

The following tables summarize the inhibitory effects of these compounds on key inflammatory markers. It is important to note that the experimental conditions, such as cell lines and stimulus concentrations, may vary between studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50 / % InhibitionCitation
This compound Data Not Available---
N-trans-feruloyltyramine RAW 264.7LPSSuppressed NO production[1]
N-trans-caffeoyltyramine RAW 264.7LPSDose-dependent inhibition[2]
Curcumin RAW 264.7LPSPotent inhibition[3][4]
Resveratrol RAW 264.7LPSSignificant inhibition[5][6]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundCell LineStimulusIC50 / % InhibitionCitation
This compound Data Not Available---
N-trans-feruloyltyramine RAW 264.7LPSDid not suppress TNF-α mRNA[1]
N-trans-caffeoyltyramine RAW 264.7LPSDose-dependent inhibition[2]
Curcumin RAW 264.7LPSSignificant inhibition[3][4][7]
Resveratrol RAW 264.7LPS>40% inhibition at 20 µM[5]

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundCell LineStimulusIC50 / % InhibitionCitation
This compound Data Not Available---
N-trans-feruloyltyramine RAW 264.7LPS-[1]
N-trans-caffeoyltyramine RAW 264.7LPSDose-dependent inhibition[2]
Curcumin RAW 264.7LPSSignificant inhibition[3][4][7]
Resveratrol RAW 264.7LPSSignificant inhibition[5]

Table 4: Inhibition of Cyclooxygenase-2 (COX-2) Expression/Activity

CompoundCell LineStimulusIC50 / % InhibitionCitation
This compound Data Not Available---
N-trans-feruloyltyramine RAW 264.7LPSStrong suppression of mRNA[1]
N-trans-caffeoyltyramine RAW 264.7LPSMarked suppression[2]
Curcumin RAW 264.7LPSPotent inhibition of mRNA[3][4]
Resveratrol RAW 264.7LPSSignificant inhibition[8]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Anti_Inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_response Inflammatory Response cluster_inhibitor Inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Activates AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds AP1->DNA Binds TNF TNF-α DNA->TNF Transcription IL6 IL-6 DNA->IL6 NO NO (via iNOS) DNA->NO PG Prostaglandins (via COX-2) DNA->PG NST This compound & Alternatives NST->JNK Inhibits NST->p38 NST->ERK NST->IKK Inhibits NST->NFkB_n Inhibits Translocation

Caption: General signaling pathway of LPS-induced inflammation and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_supernatant_analysis Supernatant cluster_lysate_analysis Cell Lysate A Seed RAW 264.7 Macrophages B Pre-treat with This compound or Alternative A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for TNF-α & IL-6 D->F G Griess Assay for NO D->G H Western Blot for p-p65, p-IκBα, p-JNK, etc. E->H I qPCR for iNOS & COX-2 mRNA E->I

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may need to be optimized for individual laboratory conditions.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in a murine macrophage cell line.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and qPCR) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or alternatives). Cells are pre-incubated for a specified time (e.g., 1-2 hours).

  • Stimulation: LPS is added to the wells at a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL) and incubated for a duration suitable for the specific endpoint being measured (e.g., 24 hours for cytokine production).

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol measures the concentration of secreted cytokines in the cell culture supernatant.

  • Sample Collection: After the LPS stimulation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubated overnight.

    • The plate is washed and blocked to prevent non-specific binding.

    • The collected supernatants and a series of known standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • Following another wash, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for NF-κB and MAPK Signaling Proteins

This protocol assesses the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, phospho-IκBα, phospho-JNK, and their total protein counterparts).

    • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software.

Quantitative Polymerase Chain Reaction (qPCR) for iNOS and COX-2 mRNA

This protocol quantifies the gene expression of key inflammatory enzymes.

  • RNA Extraction: Total RNA is extracted from the treated and stimulated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • The qPCR reaction is set up with the cDNA template, specific primers for iNOS and COX-2, and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • The reaction is performed in a real-time PCR machine.

    • The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH).

    • The relative gene expression is calculated using the ΔΔCt method.

Conclusion

This compound and its analogs demonstrate significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. While direct comparative quantitative data for this compound is still emerging, the available evidence for related phenolic amides suggests a promising profile. Further head-to-head studies with established anti-inflammatory agents like curcumin and resveratrol are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such validation studies.

References

A Comparative Analysis of N-Trans-Sinapoyltyramine from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of N-trans-sinapoyltyramine, a bioactive alkaloid, isolated from various plant sources. The document focuses on quantitative data, detailed experimental protocols for its extraction and purification, and an exploration of its biological activities and associated signaling pathways.

Quantitative Analysis of this compound from Different Plant Sources

Plant SourceFamilyPlant Part UsedReported Presence/Isolation
Polyalthia longifolia var. pendulaAnnonaceaeBark, StemsIsolated[1]
Sparattanthelium tupiniquinorumHernandiaceaeNot SpecifiedIsolated[1]
Peperomia duclouxiiPiperaceaeWhole PlantIsolated[1]
Monascus pilosusMonascaceae-Reported Presence[2][3]
Illigera luzonensisHernandiaceae-Reported Presence[2][3]

Note: Specific yield and purity data are not consistently reported in the literature. The presence of this compound is confirmed, but for quantitative comparison, standardized studies are required.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of this compound, based on protocols described in relevant research.

Extraction

A generalized protocol for the extraction of this compound from plant material is as follows:

  • Preparation of Plant Material: The selected plant part (e.g., dried and powdered bark, stems, or whole plant) is subjected to extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is typically performed using a polar solvent such as methanol. The plant material is soaked in the solvent for a specified period (e.g., 24-72 hours) at room temperature, and the process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Purification

The crude extract undergoes a series of chromatographic steps for the isolation and purification of this compound:

  • Solvent Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound (typically the more polar fractions) is subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol) is used to separate the different components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).

Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantification of this compound.

  • Chromatographic System: A typical HPLC system consists of a pump, an injector, a C18 analytical column, and a UV detector.

  • Mobile Phase: A gradient of two solvents, such as water with a small percentage of formic acid (for better peak shape) and acetonitrile or methanol, is commonly used.

  • Detection: The UV detector is set at the maximum absorbance wavelength for this compound.

  • Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

This compound and related cinnamoyltyramine derivatives exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory signaling pathway of this compound are limited, research on the structurally similar compound, N-trans-feruloyltyramine, provides valuable insights. N-trans-feruloyltyramine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This anti-inflammatory effect is mediated through the suppression of the AP-1 (Activator Protein-1) and JNK (c-Jun N-terminal kinase) signaling pathways .[4][5]

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 iNOS_COX2 iNOS/COX-2 Expression AP1->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation NTST This compound (or related compounds) NTST->JNK Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

Cytotoxic and Anti-cancer Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines. The induction of apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis. The JNK pathway can also play a role in inducing apoptosis in response to cellular stress.[6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->ExecutionerCaspases NTST This compound NTST->DeathReceptor Activation? NTST->Mitochondrion Stress? Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: General overview of apoptosis signaling pathways.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a foundational comparison of its plant sources, standardized protocols for its isolation and analysis, and an overview of its known biological activities. Further research is warranted to establish a comprehensive quantitative profile of this compound across a wider range of botanical sources and to fully elucidate the molecular mechanisms underlying its bioactivities. Such studies will be crucial for its potential development as a pharmaceutical agent.

References

N-Trans-Sinapoyltyramine: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the antioxidant efficacy of N-Trans-Sinapoyltyramine against established antioxidant compounds. Due to the limited availability of direct quantitative antioxidant data for this compound in peer-reviewed literature, this comparison leverages data from structurally similar cinnamoyl amides to infer its potential activity. The information is presented to aid in research and development efforts in the fields of pharmacology and medicinal chemistry.

Executive Summary

Quantitative Antioxidant Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for various cinnamoyl amides and established antioxidants from in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant activity. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Reference
Cinnamoyl Amides (for comparison)
N-trans-feruloyltyramine25.3[1]
N-trans-coumaroyltyramine27.9[1]
Known Antioxidants
Vitamin C (Ascorbic Acid)30.12 (as n-propylgallate)[2]
Quercetin8.3[1]
Resveratrol~130[3]
Trolox8.0[3]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µM)Reference
Cinnamoyl Amides (for comparison)
N-trans-feruloyltyramineData not available
N-trans-coumaroyltyramineData not available
Known Antioxidants
Vitamin C (Ascorbic Acid)127.7 µg/mL[4]
Quercetin1.89 µg/mL[5]
Resveratrol2 µg/mL[6]
Trolox2.93 µg/mL[7]

Table 3: Cellular Antioxidant Activity (CAA)

CompoundIC50 (µM)Cell LineReference
Phenolic Compounds (for comparison)
Quercetin~5HepG2[8]
Known Antioxidants
Quercetin~5HepG2[8]

Note: Direct Cellular Antioxidant Activity data for this compound and its close analogs was not found in the reviewed literature. The value for Quercetin is provided as a benchmark.

Key Antioxidant Signaling Pathways

Cinnamoyl amides and other phenolic antioxidants exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cysteine Residues (inactivates) Antioxidant This compound (or other antioxidants) Antioxidant->Nrf2 Stabilizes Maf sMaf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription caption Nrf2 Signaling Pathway Activation.

Caption: Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[9] Oxidative stress or the presence of antioxidants like cinnamoyl amides can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective enzymes.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Antioxidant This compound (or other antioxidants) Antioxidant->ROS Inhibits DNA κB binding sites NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Activates Transcription caption NF-κB Signaling Pathway in Oxidative Stress.

Caption: NF-κB inflammatory pathway.

The NF-κB pathway is a key regulator of inflammation, which is closely linked to oxidative stress.[11][12] In the presence of oxidative stress, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[13] This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14] Antioxidants can inhibit this pathway by reducing the initial oxidative stress signal.

Experimental Protocols

The following are generalized protocols for the antioxidant assays referenced in this guide. Specific parameters may vary between different studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Reaction: Various concentrations of the test compound (and a standard antioxidant) are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Various concentrations of the test compound (and a standard antioxidant) are added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is determined from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well microplate until confluent.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

  • Treatment: The cells are then treated with various concentrations of the test compound or a standard antioxidant (like quercetin) for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.

  • Measurement: The fluorescence of 2',7'-dichlorofluorescein (DCF), the oxidized product of DCFH, is measured over time using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Conclusion

While direct quantitative data for this compound is currently limited, the available information on structurally related cinnamoyl amides strongly suggests its potential as a potent antioxidant. The efficacy of this class of compounds is attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways involved in the oxidative stress response. Further research is warranted to elucidate the specific antioxidant capacity of this compound through direct comparative studies using standardized in vitro and cellular assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Trans-Sinapoyltyramine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of N-Trans-Sinapoyltyramine depends on the specific requirements of the study, such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of these two methods.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions, minimizing matrix effects.
Throughput ModerateHigh, especially with UPLC systems.
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by centrifugation and filtration.

  • Liquid Samples (e.g., plasma): Protein precipitation with acetonitrile or methanol (typically 3:1 solvent-to-sample ratio), followed by centrifugation. The supernatant is then collected and may be evaporated to dryness and reconstituted in the mobile phase.[1][2]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector set at the maximum absorbance wavelength of this compound.

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of this compound standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[4]

  • Specificity: Assessed by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interfering substances.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.

1. Sample Preparation:

  • Similar to the HPLC-UV method, protein precipitation is a common technique.[1][2] For enhanced cleanup and concentration, solid-phase extraction (SPE) may be employed.

2. Chromatographic Conditions:

  • Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) for faster analysis times.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and product ions are selected for quantification and confirmation. The precursor m/z for this compound is 344.15.[5]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies are optimized to maximize signal intensity.

4. Validation Parameters:

  • The same validation parameters as for the HPLC-UV method are assessed, with typically more stringent acceptance criteria due to the higher performance of the technique. Matrix effects, which can suppress or enhance ionization, should also be evaluated.

Cross-Validation Workflow

Cross-validation is essential to ensure that two different analytical methods provide comparable and reliable results. The following diagram illustrates the logical workflow for a cross-validation study comparing an HPLC-UV and an LC-MS/MS method for this compound.

CrossValidationWorkflow start Start: Define Study Objectives method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev lcms_dev LC-MS/MS Method method_dev->lcms_dev hplc_val Validate HPLC-UV (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val lcms_val Validate LC-MS/MS (Linearity, Accuracy, Precision, etc.) lcms_dev->lcms_val validation Individual Method Validation sample_analysis Analysis of a Common Set of Samples validation->sample_analysis hplc_val->validation lcms_val->validation hplc_analysis Quantify Samples with HPLC-UV sample_analysis->hplc_analysis lcms_analysis Quantify Samples with LC-MS/MS sample_analysis->lcms_analysis data_comp Data Comparison & Statistical Analysis hplc_analysis->data_comp lcms_analysis->data_comp correlation Correlation Analysis (e.g., Bland-Altman plot, regression) data_comp->correlation bias Assessment of Bias data_comp->bias conclusion Conclusion on Method Interchangeability correlation->conclusion bias->conclusion end End conclusion->end

Cross-validation workflow for analytical methods.

References

A Comparative Guide to the Cytotoxic Effects of N-Trans-Sinapoyltyramine and Its Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of N-Trans-Sinapoyltyramine and its closely related analog, N-trans-feruloyltyramine, on various cancer cell lines. Due to the limited availability of direct experimental data on this compound, this document leverages findings on N-trans-feruloyltyramine to provide insights into potential anticancer activities and mechanisms of action.

Executive Summary

While direct evidence for the cytotoxic effects of this compound on cancer cell lines is not extensively documented in current literature, studies on the structurally similar compound, N-trans-feruloyltyramine, indicate promising and selective anticancer properties. Research demonstrates that N-trans-feruloyltyramine exhibits inhibitory effects on the proliferation of human hepatoma (HepG2) cells with a notable selectivity when compared to normal human hepatocytes. The primary mechanism of action appears to be the induction of apoptosis, potentially mediated through the modulation of oxidative stress and key signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of N-trans-feruloyltyramine on a cancer cell line.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Reference
N-trans-feruloyltyramineHepG2Human Hepatoma194 ± 0.894[1][2]

Note: A lower IC50 value indicates a higher cytotoxic potency.

A study on N-trans-feruloyltyramine demonstrated its selective cytotoxic effects on HepG2 cells.[1] After treatment with 320 μM of the compound, a significant difference in viability was observed between the cancerous HepG2 cells and the normal human hepatocyte cell line, L02, highlighting its potential as a selective anticancer agent.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxic effects of a compound, based on standard methodologies cited in related research.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2) and a control normal cell line (e.g., L02) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or N-trans-feruloyltyramine) for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer and Normal Cells in 96-well plates adhesion Allow cells to adhere (overnight incubation) seed_cells->adhesion add_compound Add varying concentrations of test compound adhesion->add_compound incubate_treatment Incubate for 24, 48, 72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Proposed Signaling Pathway for Cytotoxicity

Based on studies of related compounds, the cytotoxic effects of this compound in cancer cells may be mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways. A related compound, N-trans-feruloyloctopamine, has been shown to induce apoptosis in hepatocellular carcinoma cells through the regulation of AKT and other apoptosis-related signals. Furthermore, N-trans-feruloyltyramine has demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of Bcl-2 family proteins and caspases.[3][4][5]

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by this compound.

Apoptosis_Pathway cluster_cell Cancer Cell compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros akt AKT Pathway (Inhibition) compound->akt bax Bax (Pro-apoptotic) (Upregulation) ros->bax bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) akt->bcl2 bcl2->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

References

mechanistic comparison of N-Trans-Sinapoyltyramine and sinapic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed mechanistic comparison of N-Trans-Sinapoyltyramine and sinapic acid, focusing on their antioxidant and anti-inflammatory properties. This document synthesizes available experimental data to offer a clear perspective on their respective modes of action.

This compound, an alkaloid amide, and sinapic acid, a phenolic acid, are both naturally occurring compounds with recognized bioactive potential. While structurally related, emerging evidence suggests distinct mechanistic profiles that could have significant implications for their therapeutic applications. This guide delves into their effects on key signaling pathways, providing a framework for future research and development.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and sinapic acid, highlighting the current state of research. A significant disparity in the volume of available data is evident, with sinapic acid being the more extensively studied compound.

ParameterThis compoundSinapic AcidReferences
Antioxidant Activity
DPPH Radical Scavenging IC50Data not available23.5 ± 0.6 µg/mL[1]
ABTS Radical Scavenging IC50Data not available86.5% scavenging at 50 µM[2]
Superoxide Anion Scavenging IC50Data not available17.98 mM[3]
Anti-Inflammatory Activity
Nitric Oxide (NO) Production Inhibition IC50> 50 µM (in BV2 microglia)Dose-dependent inhibition in RAW 264.7 macrophages[4][5]
Antiproliferative Activity
A549 Cell Line IC50> 40 µMData not available[4]

Signaling Pathway Modulation

Sinapic Acid: A Multi-Pronged Anti-Inflammatory Agent

Sinapic acid has been demonstrated to exert its anti-inflammatory effects through the modulation of several key signaling pathways.[4][6][7] It effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4][5][8] Experimental evidence shows that sinapic acid inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 and p50 subunits of NF-κB.[4] This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4][5]

Furthermore, sinapic acid has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[6][9] It can attenuate the phosphorylation of key MAPK proteins, contributing to its anti-inflammatory profile.[6] Additionally, studies have highlighted its ability to suppress the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response.[10]

sinapic_acid_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) nucleus->pro_inflammatory_genes activates transcription SA Sinapic Acid SA->IKK inhibits

Caption: Simplified NF-κB signaling pathway inhibited by Sinapic Acid.
This compound: A Putative Modulator of Inflammatory Pathways

Direct mechanistic studies on this compound are limited. However, research on the structurally related compound, N-trans-feruloyltyramine, provides valuable insights into its potential mode of action. N-trans-feruloyltyramine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This inhibition is mediated through the suppression of the Activator Protein-1 (AP-1) and MAPK signaling pathways.[11] Given the structural similarity, it is hypothesized that this compound may share a similar anti-inflammatory mechanism. Further research is required to validate this hypothesis and to elucidate the specific molecular targets of this compound.

n_trans_sinapoyltyramine_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (e.g., JNK, p38) TLR4->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 activates nucleus Nucleus AP1->nucleus translocates inflammatory_mediators Inflammatory Mediators (NO, PGE2) nucleus->inflammatory_mediators induces expression NTST This compound (Hypothesized) NTST->MAPK_pathway inhibits?

Caption: Hypothesized anti-inflammatory pathway of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.[12][13]

  • A stock solution of DPPH is prepared in methanol.

  • The test compound is dissolved in a suitable solvent and prepared at various concentrations.

  • The test compound solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.[14][15]

  • Cells (e.g., RAW 264.7 macrophages) are seeded in a multi-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) is added to the supernatant.

  • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

  • The absorbance is measured at a wavelength of around 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[16][17]

  • Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • The transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).

  • After a specific incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • A luciferase substrate (luciferin) is added to the cell lysate.

  • The light produced by the enzymatic reaction is measured using a luminometer.

  • The luminescence intensity is proportional to the level of NF-κB activation. A co-transfected control plasmid (e.g., expressing Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.

Western Blot Analysis for MAPK Pathway

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of MAPK proteins.[18][19]

  • Cells are treated with the test compound and/or a stimulant.

  • The cells are lysed to extract total proteins.

  • The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK).

  • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light.

  • The light signal is captured using an imaging system, and the intensity of the bands is quantified to determine the relative protein levels.

Caption: General experimental workflow for comparing the bioactivities of the compounds.

Conclusion

This comparative guide illustrates that while both this compound and sinapic acid hold promise as bioactive compounds, the depth of our mechanistic understanding is significantly greater for sinapic acid. Sinapic acid demonstrates a robust anti-inflammatory profile by targeting multiple key signaling pathways, including NF-κB and MAPK. The mechanism of this compound remains largely speculative, with inferences drawn from structurally similar molecules. There is a clear and urgent need for further research to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in determining its potential as a therapeutic agent and in understanding the subtle yet important structural-activity relationships that differentiate it from sinapic acid. Future investigations should prioritize quantitative in vitro assays to establish a more direct and comprehensive comparison between these two intriguing natural products.

References

A Comparative Evaluation of N-Trans-Sinapoyltyramine and Diclofenac as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, natural compounds are a promising source of novel therapeutic agents. This guide provides a comparative evaluation of N-Trans-Sinapoyltyramine, a naturally occurring alkaloid, against diclofenac, a well-established nonsteroidal anti-inflammatory drug (NSAID). This comparison is based on available in vitro experimental data, focusing on key inflammatory markers and signaling pathways.

Executive Summary

This compound and its analogs demonstrate notable anti-inflammatory properties by inhibiting key mediators of inflammation. While direct comparative studies are limited, existing data on related compounds suggest a mechanism of action centered on the suppression of nitric oxide (NO) production and the modulation of inflammatory signaling pathways. Diclofenac, a standard anti-inflammatory drug, also effectively inhibits these pathways, providing a benchmark for efficacy. This guide synthesizes the available data to offer a comparative perspective for research and development professionals.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and diclofenac. It is important to note that the data for this compound is limited, and data from a closely related compound, N-trans-feruloyltyramine, is included for a broader perspective. The experimental conditions, particularly the cell lines and stimuli used, are crucial for interpreting these values.

CompoundTargetCell LineIC50 Value / % Inhibition
This compound Nitric Oxide (NO) ProductionBV-2 (microglia)> 50 µM
Diclofenac Nitric Oxide (NO) ProductionRAW 264.747.12 ± 4.85 µg/mL
Diclofenac TNF-α ProductionRAW 264.750.3 ± 0.8% inhibition at 25 µg/mL[1]
N-trans-feruloyltyramine Nitric Oxide (NO) ProductionRAW 264.7Strong suppression (IC50 not specified)[2]
N-trans-feruloyltyramine TNF-α ProductionRAW 264.7No significant inhibition[2]

Note: Direct comparison is challenging due to variations in experimental setups. The data for this compound on RAW 264.7 cells, a standard model for inflammation research, is not currently available in the public domain.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of both this compound and diclofenac are mediated through their interference with key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.

Evidence suggests that diclofenac inhibits iNOS gene expression by suppressing NF-κB activation.[3] While direct evidence for this compound is pending, related compounds are known to modulate this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases IkBa->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces NTS This compound (Proposed) NTS->IKK Inhibits? Diclofenac Diclofenac Diclofenac->IKK Inhibits

NF-κB Signaling Pathway and Points of Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes.

Studies on the related compound N-trans-feruloyltyramine have shown that it can inhibit the phosphorylation of JNK, suggesting that the MAPK pathway is a target for this class of molecules.[2]

MAPK_Signaling_Pathway cluster_nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces NTS_analog N-trans-feruloyltyramine NTS_analog->MAPK Inhibits (JNK)

MAPK Signaling Pathway and Potential Inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate the anti-inflammatory properties of this compound and diclofenac.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or diclofenac for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After the treatment period (typically 24 hours), collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

    • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the desired treatment period.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB) to produce a colored product.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration based on a standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of a compound like this compound.

Experimental_Workflow Start Compound of Interest (this compound) Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Treatment Pre-treatment with Compound + LPS Stimulation Cytotoxicity->Treatment Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Assay (ELISA) Treatment->Cytokine_Assay Data_Analysis Data Analysis and Comparison (IC50, % Inhibition) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Western_Blot Western Blot (NF-κB, MAPK proteins) Mechanism_Study->Western_Blot Data_Analysis->Mechanism_Study If promising

Workflow for Evaluating Anti-inflammatory Compounds.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential to inhibit nitric oxide production, a key inflammatory mediator, warrants more detailed studies. To provide a conclusive comparison with standard drugs like diclofenac, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and diclofenac under identical experimental conditions.

  • Comprehensive Cytokine Profiling: Evaluating the effect of this compound on a broader range of pro- and anti-inflammatory cytokines.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

Such studies will be instrumental in determining the therapeutic potential of this compound and its viability as a lead compound in the development of new anti-inflammatory drugs.

References

Safety Operating Guide

Proper Disposal of N-Trans-Sinapoyltyramine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of N-Trans-Sinapoyltyramine, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Ventilation: All handling of solid this compound and preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Solid Waste:

  • Collect waste this compound powder in a dedicated, clearly labeled, and sealable container.

  • The container should be made of a material compatible with the chemical.

  • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

Liquid Waste:

  • If this compound is in a solution, collect the waste in a dedicated, leak-proof, and clearly labeled container.

  • The container material must be compatible with the solvent used.

  • Never pour this compound solutions down the drain.[1]

Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Disposal of Empty Containers

While this compound is not classified as an acutely hazardous waste (i.e., not on the EPA's P-list), it is best practice to decontaminate empty containers before disposal to minimize environmental impact.

Container TypeDecontamination ProcedureFinal Disposal
Glass or Plastic 1. Rinse three times with a suitable solvent (e.g., ethanol or acetone).2. Collect the rinsate as hazardous waste.3. Allow the container to air dry completely in a fume hood.4. Deface or remove the original label.Dispose of in the appropriate laboratory glass or plastic recycling bin, or as regular trash if recycling is not available.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent.

  • Place the cleaning materials into the hazardous waste container.

For Small Spills (Liquid):

  • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

  • Once absorbed, scoop the material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent.

  • Place all contaminated cleaning materials into the hazardous waste container.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Final Disposal Pathway

All collected this compound waste is considered hazardous and must be disposed of through your institution's designated hazardous waste management program. Do not attempt to incinerate or treat the waste yourself. Contact your EHS department to schedule a pickup of the properly labeled and sealed waste containers.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Final Disposal cluster_spill Spill Response start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Waste (Powder, Contaminated Items) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste spill Spill Occurs? ppe->spill collect_solid Collect in Labeled, Sealable Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect_solid Dispose of Cleanup Materials

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trans-Sinapoyltyramine
Reactant of Route 2
Reactant of Route 2
N-Trans-Sinapoyltyramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.